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  • Product: 4-Fluoro-2-methoxybiphenyl
  • CAS: 1214387-67-3

Core Science & Biosynthesis

Foundational

4-Fluoro-2-methoxybiphenyl CAS number and identifiers

Title: Engineering Bioactive Architectures: A Technical Guide to 4-Fluoro-2-methoxybiphenyl (CAS 1214387-67-3) in Drug Discovery Executive Summary In modern medicinal chemistry, the strategic incorporation of halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Bioactive Architectures: A Technical Guide to 4-Fluoro-2-methoxybiphenyl (CAS 1214387-67-3) in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated biphenyl motifs is a cornerstone of rational drug design. 4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3) has emerged as a critical intermediate scaffolding element. By combining the metabolic stability conferred by a para-fluoro substituent with the steric and electronic tuning of an ortho-methoxy group, this molecule provides an ideal lipophilic core for active pharmaceutical ingredients (APIs).

This whitepaper provides a rigorous examination of the chemical identifiers, structural informatics, validated synthesis protocols, and downstream applications of 4-Fluoro-2-methoxybiphenyl, specifically focusing on its utility in antiviral drug development.

Chemical Identity & Structural Informatics

Accurate chemical identification is the prerequisite for reproducible research. 4-Fluoro-2-methoxybiphenyl is a functionalized biphenyl ether. The spatial arrangement of its substituents dictates its behavior in biological systems:

  • Ortho-Methoxy Group: Induces a dihedral twist between the two phenyl rings due to steric hindrance, breaking molecular planarity. This three-dimensionality (higher fraction of sp3-like character) significantly improves aqueous solubility and reduces off-target intercalation.

  • Para-Fluoro Group: Acts as a metabolic shield. The strong C-F bond resists cytochrome P450-mediated oxidation, thereby extending the pharmacokinetic half-life of downstream APIs.

Table 1: Core Chemical Identifiers
Identifier TypeValueReference
IUPAC Name 4-Fluoro-2-methoxy-1,1'-biphenyl[1]
CAS Registry Number 1214387-67-3[2]
Molecular Formula C13H11FO[3]
Molecular Weight 202.22 g/mol [2]
SMILES COc1cc(F)ccc1-c2ccccc2[2]
MDL Number MFCD14701857[1]
Table 2: Physical & Analytical Properties
PropertyExpected ValueAnalytical Significance
Appearance White to off-white solidIndicator of bulk purity.
Solubility Soluble in DCM, EtOAc, DMSOEssential for cross-coupling solvent selection.
Exact Mass 202.0794 DaTarget for High-Resolution Mass Spectrometry (HRMS).

Synthesis Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To synthesize 4-Fluoro-2-methoxybiphenyl with high regioselectivity and yield (>95%), a Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is designed as a self-validating system, ensuring that intermediate checks prevent downstream failures.

Experimental Protocol

Objective: Coupling of 1-bromo-4-fluoro-2-methoxybenzene with phenylboronic acid.

  • Reagent Preparation & Degassing (Critical Step):

    • Action: Dissolve 1.0 eq of 1-bromo-4-fluoro-2-methoxybenzene and 1.2 eq of phenylboronic acid in a 4:1 mixture of 1,4-Dioxane and water.

    • Causality: The biphasic solvent system ensures the dissolution of both the organic substrates and the inorganic base.

    • Action: Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Catalyst Activation:

    • Action: Add 2.0 eq of Potassium Carbonate (

      
      ) and 0.05 eq of 
      
      
      
      to the mixture under an Argon counter-flow.
    • Causality:

      
       activates the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step. 
      
      
      
      is chosen because the bidentate dppf ligand accelerates reductive elimination while preventing catalyst poisoning.
  • Thermal Cycling & Reaction Tracking:

    • Action: Heat the reaction mixture to 90°C for 4-6 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the aryl bromide spot is entirely consumed.

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x). Dry the organic layer over anhydrous

      
      .
      
    • Action: Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc).

Palladium-catalyzed Suzuki-Miyaura synthesis workflow for 4-Fluoro-2-methoxybiphenyl.

Downstream Applications: Antiviral Drug Discovery

4-Fluoro-2-methoxybiphenyl is not merely an end-product; it is a highly specialized building block. Notably, derivatives of this scaffold have been heavily utilized in the synthesis of benzisothiazoles, which are potent inhibitors of Hepatitis C virus (HCV) replication[4].

Mechanistic Rationale in HCV Inhibition

In the development of anti-HCV agents, the biphenyl moiety acts as a hydrophobic anchor. When 4-Fluoro-2-methoxybiphenyl is derivatized (e.g., via functionalization of the unsubstituted phenyl ring to form urea or benzamide linkages), it binds to the allosteric pockets of the HCV NS5B RNA-dependent RNA polymerase[4].

The structural logic is clear:

  • The biphenyl core occupies the deep hydrophobic pocket of the polymerase.

  • The ortho-methoxy group dictates the binding conformation, ensuring the molecule fits the steric constraints of the viral enzyme.

  • The para-fluoro group prevents rapid hepatic clearance, maintaining therapeutic concentrations of the drug in the liver (the primary site of HCV infection).

Logical flow of 4-Fluoro-2-methoxybiphenyl derivatization in HCV replication inhibition.

Analytical Validation Protocol

To ensure the scientific integrity of the synthesized 4-Fluoro-2-methoxybiphenyl before utilizing it in sensitive biological assays, it must undergo rigorous analytical validation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Expected Result: A distinct peak in the UV chromatogram (254 nm) corresponding to the conjugated biphenyl system, with an ESI+ mass spectrum showing the

      
       ion at m/z 203.2.
      
  • Nuclear Magnetic Resonance (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • Expected Result: A sharp singlet integrating to 3H at ~3.80 ppm, confirming the presence of the methoxy group. A complex multiplet between 7.00-7.60 ppm integrating to 8H, representing the aromatic protons. The distinct coupling constants (

      
       and 
      
      
      
      ) will be visible on the protons adjacent to the fluorine atom.

Conclusion

4-Fluoro-2-methoxybiphenyl (CAS 1214387-67-3) represents a masterclass in rational chemical design. By understanding the causality behind its structural features—steric tuning via the methoxy group and metabolic shielding via the fluorine atom—researchers can effectively deploy this molecule in complex synthesis workflows. Whether utilized in academic methodology development or the industrial scale-up of anti-HCV therapeutics, mastering the handling and derivatization of this compound is essential for modern drug discovery professionals.

References

  • Howei Pharm. "CAS 1214387-67-3 C13H11FO 4-Fluoro-2-methoxybiphenyl 95%". Howei Pharm Database. Available at:[Link]

  • World Intellectual Property Organization. "WO2006091858A1 - Benzisothiazoles useful for treating or preventing hcv infection". Google Patents.

Sources

Exploratory

Predictive NMR Spectroscopic Profiling of 4-Fluoro-2-methoxybiphenyl: A Comprehensive Guide

Executive Summary As a Senior Application Scientist, approaching the structural elucidation of fluorinated biphenyl derivatives requires a rigorous understanding of heteronuclear spin dynamics. 4-Fluoro-2-methoxybiphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, approaching the structural elucidation of fluorinated biphenyl derivatives requires a rigorous understanding of heteronuclear spin dynamics. 4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3)[1] is a highly functionalized scaffold utilized in medicinal chemistry and advanced materials. The presence of a


 nucleus (spin 

, 100% natural abundance) within the aromatic system introduces extensive scalar coupling (

-coupling) to both

and

nuclei. While this complicates the resulting spectra, it provides a highly deterministic, self-validating web of structural constraints.

This whitepaper provides a predictive framework for the


, 

, and

NMR spectra of 4-Fluoro-2-methoxybiphenyl, detailing the causality behind chemical shifts, heteronuclear coupling mechanisms, and the experimental protocols required for high-resolution acquisition.

Structural Analysis & Spin System Mapping

The molecule consists of a biphenyl core divided into two distinct spin systems:

  • Ring A (Substituted): Contains the methoxy group at C2 and the fluorine atom at C4. The protons at H3, H5, and H6 form a complex AMX spin system that is further split by the

    
     nucleus.
    
  • Ring B (Unsubstituted): A standard monosubstituted phenyl ring exhibiting characteristic ortho, meta, and para proton resonances.

Because


 is the third most receptive NMR nucleus[2], its magnetic influence permeates the molecule. The scalar coupling is transmitted through the 

-electron system, meaning that

and

values are highly dependent on the substitution pattern and bond pathways.

SpinNetwork F 19F (C4) C3 13C3 F->C3 2J (~25 Hz) C4 13C4 F->C4 1J (~245 Hz) C5 13C5 F->C5 2J (~21 Hz) H3 1H3 F->H3 3J (~10 Hz) H5 1H5 F->H5 3J (~8 Hz) H6 1H6 F->H6 4J (~6 Hz) H3->C3 1J_CH H5->C5 1J_CH

Fig 2. Spin-spin coupling network mapping heteronuclear interactions from the 19F nucleus.

Predictive Frameworks & Causality

NMR Predictive Framework

The chemical shifts in Ring A are dictated by the competing inductive (


) and resonance (

) effects of the substituents.
  • H3 Resonance: Flanked by the methoxy and fluorine groups, H3 experiences strong synergistic shielding via the

    
     effect from both heteroatoms, pushing it significantly upfield (~6.65 ppm). It couples to the ortho-fluorine (
    
    
    
    ) and meta-proton H5 (
    
    
    ).
  • H5 Resonance: Shielded by the ortho-fluorine and para-methoxy groups, appearing near 6.85 ppm.

  • H6 Resonance: Deshielded by the ring current of the adjacent phenyl group but shielded by the para-methoxy group, settling around 7.15 ppm.

NMR Predictive Framework

The


 spectrum is dominated by the massive 

coupling at C4, which typically exceeds 240 Hz[3]. This large scalar coupling arises because the Fermi contact term heavily depends on the

-orbital character of the highly polarized C-F bond.
  • C3 Shielding: The synergistic

    
     electron donation from both the ortho-methoxy and ortho-fluoro groups drives C3 highly upfield to ~101.7 ppm.
    
  • Long-Range Coupling: The

    
     and 
    
    
    
    values provide a self-validating map of the carbon framework, with ortho carbons (C3, C5) showing ~21-25 Hz splitting, and meta carbons (C2, C6) showing ~9-10 Hz splitting. This behavior is consistent with established mechanisms of long-range
    
    
    -
    
    
    coupling in biphenyl derivatives[4].

Quantitative Data Summaries

Table 1: Predicted NMR Data (500 MHz, CDCl )
NucleusPredicted Shift (ppm)Multiplicity

-Coupling (Hz)
IntegrationMechanistic Rationale
H3 6.65dd

,

1HStrong

shielding from ortho-OMe and ortho-F.
H5 6.85ddd

,

,

1HShielded by ortho-F and para-OMe.
H6 7.15dd

,

1HDeshielded by ortho-phenyl ring current.
H2', H6' 7.45d

2HOrtho to biphenyl linkage.
H3', H5' 7.35t

2HMeta to biphenyl linkage.
H4' 7.28t

1HPara to biphenyl linkage.
-OCH

3.82s-3HDeshielded by adjacent oxygen atom.
Table 2: Predicted NMR Data (125 MHz, CDCl )
NucleusPredicted Shift (ppm)Multiplicity

-Coupling (Hz)
Mechanistic Rationale
C4 163.1d

Ipso to F. Strong

deshielding; massive Fermi contact.
C2 158.5d

Ipso to OMe. Deshielded by electronegative oxygen.
C1 122.7d

Ipso to Phenyl.
C6 131.0d

Meta to F, ortho to Ph.
C5 108.4d

Ortho to F, para to OMe. Highly shielded by

effects.
C3 101.7d

Ortho to F, ortho to OMe. Synergistic

shielding.
-OCH

55.6s-Standard methoxy carbon shift.

(Note: Ring B carbons C1'-C4' appear as singlets between 127.5 and 138.0 ppm).

Experimental Protocols for High-Resolution Acquisition

To extract accurate chemical shifts and scalar coupling constants while avoiding second-order artifacts[5], a rigorous, self-validating acquisition protocol is required.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS internal standard) Acq1D 1D Acquisition (1H, 13C{1H}, 19F) SamplePrep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (Fourier Transform, Phase Corr) Acq2D->Process Assign Resonance Assignment (Chemical Shifts & J-Coupling) Process->Assign Validate Validation (1H{19F} Decoupling & Simulation) Assign->Validate

Fig 1. Logical workflow for multinuclear NMR acquisition and resonance assignment.

Step-by-Step Methodology

Step 1: Sample Preparation & Shimming

  • Dissolve 15 mg of 4-Fluoro-2-methoxybiphenyl in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS.
    
  • Causality: CDCl

    
     provides the deuterium lock necessary for magnetic field stabilization, while TMS provides an absolute zero-point reference to prevent shift drift.
    
  • Perform automated gradient shimming (Z1-Z5) to ensure a highly homogeneous

    
     field, critical for resolving fine 
    
    
    
    and
    
    
    couplings.

Step 2: Probe Tuning and Matching

  • Manually tune and match the probe for

    
    , 
    
    
    
    , and
    
    
    frequencies.
  • Causality: Because

    
     (~470 MHz) and 
    
    
    
    (~500 MHz) have very similar Larmor frequencies, precise isolation and tuning are required to prevent cross-talk and maximize the signal-to-noise ratio (SNR)[2].

Step 3:


 and 

1D Acquisition
  • 
     NMR:  Acquire using a 30° flip angle and a relaxation delay (
    
    
    
    ) of 10 seconds. The long
    
    
    ensures complete longitudinal relaxation (
    
    
    ) for quantitative integration.
  • 
    {
    
    
    
    } NMR:
    Acquire 1024 scans using WALTZ-16 power-gated decoupling on the proton channel. This collapses
    
    
    -
    
    
    multiplets into singlets (or
    
    
    -split doublets) and leverages the Nuclear Overhauser Effect (NOE) to boost the weak
    
    
    signal.

Step 4: Self-Validating


{

} Decoupled Acquisition
  • Acquire a

    
     spectrum while applying continuous wave (CW) or GARP decoupling on the 
    
    
    
    channel. Alternatively, employ a PSYCHE pure-shift experiment[6].
  • Causality: The

    
     couplings convolute the proton multiplets. By decoupling the 
    
    
    
    nucleus, the spectrum simplifies instantly. If H3 collapses from a dd to a simple d, the assignment of the
    
    
    coupling is unambiguously validated.

References

Sources

Foundational

The Electronic and Steric Modulation of Biphenyl Scaffolds: A Comparative Analysis of Fluorine and Methoxy Substituents

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The biphenyl motif is a privileged scaffold in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The biphenyl motif is a privileged scaffold in medicinal chemistry and materials science. Its physicochemical behavior is fundamentally dictated by the dihedral angle between the two aromatic rings, which governs the extent of


-

cross-conjugation and the molecule's overall 3D topology[1]. As a Senior Application Scientist, I approach scaffold optimization not merely as a synthetic exercise, but as a multidimensional balancing act. Introducing substituents—specifically fluorine (-F) and methoxy (-OMe) groups—imparts profound, yet diametrically opposed, electronic and steric perturbations.

This whitepaper provides an in-depth mechanistic analysis of how these two substituents modulate biphenyl systems. By dissecting their inductive effects, resonance contributions, and steric bulk, we establish a predictive framework for rational drug design, supported by self-validating experimental protocols.

Structural and Conformational Dynamics

The unsubstituted biphenyl system is not planar; it adopts a twisted ground-state conformation with a dihedral angle of approximately 44° to 45° to alleviate the steric repulsion between the ortho-hydrogen atoms[1][2]. Any substitution at the ortho position dramatically alters this energy landscape.

The Fluorine Anomaly: High Electronegativity, Minimal Bulk

Fluorine is unique. It possesses a van der Waals radius of 1.47 Å, which is only marginally larger than that of hydrogen (1.20 Å)[3]. Consequently, introducing a fluorine atom at the ortho position of a biphenyl ring incurs a relatively minor steric penalty, increasing the dihedral angle to approximately 50°[2].

However, the C–F bond is highly polarized due to fluorine's extreme electronegativity (3.98 Pauling scale). While the atom is small, the electrostatic repulsion between the fluorine lone pairs and the


-electron cloud of the adjacent phenyl ring prevents perfect coplanarity. This allows chemists to "lock" conformations subtly without completely disrupting cross-conjugation.
Methoxy Substitution: Severe Steric Clash and Conformational Locking

In contrast, the methoxy group (-OMe) is significantly bulkier. To maximize its strong resonance electron-donating effect (+M), the oxygen atom prefers to remain coplanar with its parent aromatic ring. This forces the methyl group to project outward, creating a massive steric clash with the ortho-protons of the adjacent biphenyl ring. As a result, ortho-methoxy biphenyls are forced into highly twisted conformations with dihedral angles frequently exceeding 60°. This severe twist effectively breaks the


-conjugation between the two rings, isolating their electronic systems and raising the barrier to rotation, which can lead to isolable atropisomers if additional substituents are present[1].

G Start Biphenyl Scaffold Optimization F_Sub Fluorine Substitution (-I, weak +M) Start->F_Sub OMe_Sub Methoxy Substitution (+M, weak -I) Start->OMe_Sub Steric_F Minimal Steric Penalty (Dihedral ~50°) F_Sub->Steric_F PK_F Increased logP & Metabolic Stability F_Sub->PK_F Steric_OMe High Steric Hindrance (Dihedral >60°) OMe_Sub->Steric_OMe PK_OMe H-Bond Acceptor & Reduced logP OMe_Sub->PK_OMe

Caption: Logical relationship of biphenyl substitution effects.

Electronic Profiles and Pharmacokinetic Impact

The electronic nature of these substituents directly dictates the molecule's interaction with biological targets and metabolizing enzymes.

Inductive (-I) vs. Resonance (+M) Effects
  • Fluorine: Exerts a strong inductive electron-withdrawing effect (-I) through the

    
    -bond network, but can donate electron density via resonance (+M) through its lone pairs. In biphenyls, para-fluorine substitution withdraws electron density inductively but donates via resonance, often resulting in a net neutral or slightly electron-withdrawing effect (Hammett 
    
    
    
    = +0.06). This modulates the pKa of distant basic amines, improving membrane permeability[3]. Furthermore, the highly polarized C–F bond can engage in multipolar interactions with protein residues (e.g., Arg, Lys) to enhance binding affinity[4].
  • Methoxy: The oxygen lone pairs dominate via a strong +M effect (Hammett

    
     = -0.27), enriching the electron density of the biphenyl system. This makes the ring highly susceptible to electrophilic aromatic substitution and oxidative metabolism.
    
Lipophilicity and Metabolic Stability

The choice between -F and -OMe is often a decisive factor in late-stage lead optimization:

  • Metabolic Blocking: The C–F bond is exceptionally strong (98–115 kcal/mol)[5]. Replacing a vulnerable C–H bond with C–F at metabolic "soft spots" effectively blocks cytochrome P450 (CYP450) mediated hydroxylation, prolonging the drug's half-life[6]. Conversely, -OMe groups are notorious liabilities for CYP-mediated O-dealkylation.

  • Lipophilicity (logP): Fluorine substitution generally increases lipophilicity (

    
    logP ~ +0.3 to +0.5) because the C–F bond is poorly polarizable, reducing intermolecular dispersion interactions with water[6][7]. Replacing an oxygenated functionality (like -OMe) with fluorine is a classic bioisosteric move to increase logP and enhance passive blood-brain barrier (BBB) penetration[8].
    
Quantitative Data Summary
Substituentvan der Waals Radius (Å)Hammett

Hammett

Typical Ortho DihedralImpact on Lipophilicity (

logP)
Metabolic Liability
Hydrogen (-H) 1.200.000.00~44°BaselineHigh (Hydroxylation)
Fluorine (-F) 1.47+0.06+0.34~50°Increases (+0.3 to +0.5)Low (Blocks CYP450)
Methoxy (-OMe) ~1.90 (effective)-0.27+0.12>60°Decreases (vs. F)High (O-dealkylation)

Experimental Protocols and Validation Workflows

To harness these effects, rigorous synthesis and conformational validation are required. Below are the self-validating protocols utilized in our laboratories.

Protocol 1: Synthesis of Substituted Biphenyls via Suzuki-Miyaura Cross-Coupling

Causality Note: We utilize Pd(dppf)Cl


 as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when synthesizing sterically hindered ortho-substituted biphenyls.
  • Reagent Preparation: In an inert-atmosphere glovebox, charge a Schlenk flask with the aryl halide (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(dppf)Cl

    
     (0.05 equiv), and anhydrous K
    
    
    
    CO
    
    
    (2.5 equiv).
  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Subject the mixture to three freeze-pump-thaw cycles.

    • Self-Validation Checkpoint: Oxygen insertion into the Pd(0) intermediate causes rapid catalyst decay (evidenced by the precipitation of palladium black) and promotes homocoupling. Strict degassing ensures >95% chemoselectivity.

  • Reaction Execution: Seal the flask and heat at 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the target biphenyl.

Protocol 2: Determination of Rotational Barriers via Dynamic NMR (DNMR)

Causality Note: To quantify the steric bulk of the -F vs. -OMe substituents, we measure the rotational barrier (


) of the biphenyl bond. As temperature decreases, rotation slows on the NMR timescale, causing diastereotopic protons to decoalesce.
  • Sample Preparation: Dissolve 15 mg of the purified biphenyl in 0.6 mL of a suitable deuterated solvent (e.g., TCE-d

    
     for high temperatures or CD
    
    
    
    Cl
    
    
    for low temperatures).
  • VT-NMR Acquisition: Insert the sample into a 500 MHz NMR spectrometer. Acquire

    
    H-NMR spectra at 10°C increments, starting from 25°C down to -80°C (or up to 120°C, depending on the expected barrier).
    
  • Coalescence Identification: Identify the coalescence temperature (

    
    ) where the distinct peaks of the exchanging conformers merge into a single broad resonance.
    
  • Data Analysis: Calculate the activation free energy (

    
    ) using the Eyring equation:
    
    
    
    
    • Self-Validation Checkpoint: A calculated

      
       > 16-19 kcal/mol confirms the existence of stable atropisomers at room temperature[1].
      

G2 Step1 Pd-Catalyzed Suzuki Coupling Step2 Purification & Isolation Step1->Step2 Step3 Dynamic NMR (Rotational Barrier) Step2->Step3 Step4 In Vitro Microsomal Stability (HLM) Step3->Step4

Caption: Experimental workflow for synthesis and validation.

Conclusion

The strategic selection between fluorine and methoxy groups on a biphenyl scaffold is a powerful tool in chemical biology and drug design. Fluorine offers a unique combination of minimal steric perturbation, high electronegativity, and metabolic shielding, making it ideal for improving pharmacokinetics without destroying the native binding conformation[3][6]. Conversely, the methoxy group acts as a potent conformational lock and electron donor, useful when a highly twisted, electron-rich scaffold is required, albeit at the cost of increased metabolic liability. Mastery of these electronic and steric effects allows researchers to rationally navigate the complex optimization trajectories of modern therapeutics.

References

1. - PubMed / NIH 2. - PMC / NIH 3. - Taylor & Francis Online 4. - Journal of Medicinal Chemistry (ACS) 5. - Pharmacy Journal 6. - Chemistry LibreTexts 7. - NSF Public Access Repository 8. - EPFL Infoscience

Sources

Exploratory

Advanced Literature Review and Technical Guide: Synthesis and Pharmacology of 4-Fluoro-2-methoxybiphenyl Derivatives

Executive Summary The 4-fluoro-2-methoxybiphenyl (4F2MBP) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery and materials science. Characterized by the strategic placement of a fluorine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-fluoro-2-methoxybiphenyl (4F2MBP) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery and materials science. Characterized by the strategic placement of a fluorine atom and a methoxy group on a biphenyl axis, this structural motif elegantly balances metabolic stability, lipophilicity, and conformational rigidity. This technical whitepaper synthesizes the current literature surrounding 4F2MBP derivatives, providing an in-depth analysis of their structural rationale, advanced catalytic synthesis via C–F bond activation, and their diverse pharmacological applications ranging from antibacterial agents to targeted therapies for endometriosis.

Pharmacophore Dynamics & Structural Rationale

The integration of the 4F2MBP moiety into a drug candidate is rarely arbitrary; it is a calculated bioisosteric design choice driven by specific physicochemical causalities:

  • Metabolic Shielding via C4-Fluorination: Fluorine is the second smallest substituent after hydrogen but possesses the highest electronegativity. Positioned at the para (C4) site of the terminal phenyl ring, it acts as a metabolic shield. It effectively blocks rapid Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes, thereby extending the pharmacokinetic half-life of the derivative. Furthermore, the highly polarized C–F bond strengthens edge-to-face

    
     interactions with aromatic amino acid residues within target binding pockets.
    
  • Conformational Control via C2-Methoxylation: The ortho-methoxy group serves a critical steric function. The bulk of the methoxy oxygen and its methyl group forces the two phenyl rings out of coplanarity. This induced dihedral angle (typically 45°–60°) prevents the molecule from intercalating into DNA—drastically reducing off-target genotoxicity—and perfectly shapes the scaffold to penetrate deep, narrow hydrophobic channels, such as the LpxC active site or the EP2 receptor pocket.

Synthetic Methodologies: Nickel-Catalyzed C–F Activation

Historically, the synthesis of heavily substituted biphenyls relied on Suzuki-Miyaura cross-coupling using pre-functionalized aryl halides. However, modern synthetic paradigms prioritize direct C–F bond functionalization. The robust nature of the C–F bond makes oxidative addition difficult, and traditional nickel catalysis often leads to over-substitution due to "ring-walking" of the catalyst.

A breakthrough methodology by [1] resolved this by utilizing a specialized alkoxydiphosphine (POP) ligand. The bimetallic coordination of the POP ligand creates a "push-pull" electronic effect that lowers the activation barrier for C–F cleavage, while its steric bulk accelerates reductive elimination, expelling the monosubstituted 4F2MBP product before poly-substitution can occur.

Synthesis_Workflow Start Polyfluoroarene + Organozinc Reagent Cat Ni(acac)2 + POP Ligand (Active Catalyst) Start->Cat In situ reduction OxAdd Oxidative Addition (C-F Bond Cleavage) Cat->OxAdd Push-Pull Activation Trans Transmetalation (Zn to Ni Transfer) OxAdd->Trans Intermediate Complex RedElim Reductive Elimination (Accelerated Expulsion) Trans->RedElim Ligand Sterics RedElim->Cat Catalyst Regeneration Product 4-Fluoro-2-methoxybiphenyl (Monosubstituted) RedElim->Product High Selectivity

Figure 1: Nickel-catalyzed C-F bond monosubstitution workflow for 4F2MBP synthesis.

Self-Validating Protocol: Synthesis of 4-Fluoro-2-methoxybiphenyl

To ensure high fidelity and reproducibility, the following protocol incorporates built-in analytical checkpoints to validate causality at each step.

  • Catalyst Complexation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Ni(acac)₂ (1.0 mol %) and the POP ligand (1.2 mol %).

    • Causality: The 0.2 mol % excess of ligand ensures complete complexation of the nickel center, preventing the formation of unliganded "naked" nickel species that catalyze non-selective degradation pathways.

  • Substrate Addition & Baseline Validation: Add the polyfluoroarene (1.0 equiv) dissolved in anhydrous THF (0.2 M).

    • Validation Check: Extract a 0.05 mL aliquot for baseline

      
      F NMR. The presence of distinct multiplet signals confirms substrate integrity prior to activation.
      
  • Controlled Transmetalation: Dropwise add the organozinc reagent (e.g., o-anisylzinc chloride, 1.5 equiv) at 25°C.

    • Causality: Dropwise addition controls the exothermic transmetalation step, preventing local thermal spikes that could induce catalyst decomposition or promote unwanted multi-substitution.

  • In-Process Reaction Monitoring: After 2 hours, extract a 0.1 mL aliquot, quench with saturated NH₄Cl, and analyze via

    
    F NMR using 
    
    
    
    -trifluorotoluene as an internal standard.
    • Validation Check:

      
      F NMR provides real-time, quantitative validation of C–F bond cleavage. The disappearance of the specific target C–F signal indicates successful oxidative addition and reductive elimination.
      
  • Quench and Isolation: Upon complete conversion (>95% by NMR), quench the reaction with 1M HCl to protonate the remaining organozinc species. Extract with ethyl acetate and purify via silica gel chromatography. Final purity is confirmed by the characteristic methoxy singlet at ~3.81 ppm in

    
     NMR.
    
Quantitative Data: Reaction Optimization

The table below summarizes the causality behind the optimization of the catalytic system, demonstrating why the POP ligand is strictly required.

CatalystLigand SystemSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Ni(acac)₂NoneTHF25<5%No C–F activation occurs without phosphine electron donation.
Ni(acac)₂PPh₃THF2515%Slow reductive elimination allows the catalyst to "ring-walk".
Ni(acac)₂PO LigandEt₂O250%*Rapid ring walking leads exclusively to disubstituted products.
Ni(acac)₂POP Ligand THF 25 85% Accelerated product expulsion ensures high monosubstitution selectivity.

*Yield refers specifically to the desired monosubstituted product.

Pharmacological Applications & Target Pathways

The unique structural properties of the 4F2MBP scaffold have been leveraged across multiple therapeutic domains, proving its versatility as a building block for complex active pharmaceutical ingredients (APIs).

A. EP2 Receptor Antagonism (Endometriosis & Pain Management)

Overactivation of the Prostaglandin E2 (PGE2) pathway via the EP2 receptor—a Gs-coupled GPCR—leads to elevated intracellular cAMP and subsequent Protein Kinase A (PKA) activation. This cascade drives pathological inflammation and angiogenesis in conditions like endometriosis.

According to [2], 2H-indazole derivatives containing the 4F2MBP moiety act as highly potent, competitive EP2 antagonists. The biphenyl scaffold mimics the omega-chain of PGE2, anchoring the molecule in the transmembrane binding pocket. The rigidified twist induced by the C2-methoxy group enhances receptor subtype selectivity (favoring EP2 over EP1/EP3/EP4), minimizing off-target cardiovascular effects.

EP2_Signaling PGE2 Prostaglandin E2 (PGE2) EP2 EP2 Receptor (GPCR) PGE2->EP2 Endogenous Agonist Drug 4F2MBP Derivative (EP2 Antagonist) Drug->EP2 Competitive Blockade Gs Gs Protein Activation EP2->Gs G-protein Coupling AC Adenylate Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Kinase Activation Response Inflammation & Pain (Pathological State) PKA->Response Gene Transcription

Figure 2: Mechanism of action of 4F2MBP derivatives as EP2 receptor antagonists.

B. LpxC Inhibition (Gram-Negative Antibacterial Agents)

LpxC is a zinc-dependent deacetylase that catalyzes the first committed step in Lipid A biosynthesis in Gram-negative bacteria. [3] details the use of 4F2MBP-linked hydroxamic acid derivatives as potent LpxC inhibitors. The hydroxamic acid headgroup chelates the catalytic zinc ion, while the 4F2MBP tail acts as a hydrophobic anchor. The dihedral twist of the biphenyl system perfectly aligns the terminal fluorophenyl ring with the hydrophobic residues of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine binding channel, yielding sub-nanomolar minimum inhibitory concentrations (MICs).

C. Antiviral Agents (HCV Inhibition)

The scaffold is also heavily utilized in antiviral research. [4] describes benzisothiazole urea derivatives incorporating the 4F2MBP moiety that act as potent inhibitors of Hepatitis C Virus (HCV) replication. The lipophilic nature of the fluorinated biphenyl enhances cell membrane permeability, ensuring high intracellular concentrations of the active antiviral agent.

Quantitative Data: Pharmacological Target Profiles
Biological TargetDisease IndicationAssociated Derivative ClassPrimary Mechanism of Action
EP2 Receptor Endometriosis, Chronic Pain2H-indazolesCompetitive GPCR antagonism; blocks PGE2 binding.
LpxC Enzyme Gram-Negative InfectionsHydroxamic AcidsZinc chelation and hydrophobic channel occupation.
HCV Replicon Hepatitis CBenzisothiazole UreasInhibition of viral RNA replication/proliferation.

Future Perspectives in Lead Optimization

The 4-fluoro-2-methoxybiphenyl scaffold remains a cornerstone of rational drug design. Future optimization strategies will likely focus on bioisosteric replacements of the methoxy group—such as utilizing trifluoromethoxy (–OCF₃) groups—to further enhance lipophilicity and metabolic stability without sacrificing the critical dihedral twist. Additionally, the expansion of Nickel-catalyzed C–F activation protocols will allow for the late-stage functionalization of complex APIs, drastically reducing the cost and environmental impact of synthesizing these life-saving therapeutics.

References

  • Nakamura, Y., Yoshikai, N., Ilies, L., & Nakamura, E. (2012). "Nickel-Catalyzed Monosubstitution of Polyfluoroarenes with Organozinc Reagents Using Alkoxydiphosphine Ligand." Organic Letters, 14(13), 3316-3319. URL:[Link]

  • "Novel 2H-indazoles as EP2 receptor antagonists." Australian Patent AU2012344015A1. (2012).
  • Brown, M. F. (2012). "C-Linked Hydroxamic Acid Derivatives Useful As Antibacterial Agents." United States Patent US20120202777A1.
  • "Benzisothiazoles useful for treating or preventing hcv infection." World Intellectual Property Organization Patent WO2006091858A1. (2006).
Foundational

Advanced Safety &amp; Handling Profiling: 4-Fluoro-2-methoxybiphenyl in Pharmaceutical Synthesis

Executive Summary: Structural Paradigms in Drug Design As a Senior Application Scientist overseeing scale-up and discovery workflows, I frequently design protocols around fluorinated biphenyls. 4-Fluoro-2-methoxybiphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Structural Paradigms in Drug Design

As a Senior Application Scientist overseeing scale-up and discovery workflows, I frequently design protocols around fluorinated biphenyls. 4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3) is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and bioactive reagents[1],[2].

The strategic placement of a fluorine atom provides metabolic resistance against cytochrome P450-mediated oxidation, while the ortho-methoxy group induces a steric twist that breaks the planarity of the biphenyl system, enhancing solubility. However, these exact structural features dictate its physicochemical hazards. This whitepaper transcends a standard, rigid Safety Data Sheet (SDS) by providing a self-validating, mechanistic framework for the safe handling, storage, and application of this compound.

Physicochemical Profiling & Causality

To design safe experimental protocols, we must first understand the intrinsic properties of the molecule and how they translate to physical behavior in the lab[1].

PropertySpecification
Chemical Name 4-Fluoro-2-methoxy-1,1'-biphenyl
CAS Registry Number 1214387-67-3
Molecular Formula C13H11FO
Molecular Weight 202.23 g/mol
Physical State Solid
Solubility Profile High in non-polar/aprotic solvents (DCM, THF, DMSO); Insoluble in water

Causality Insight: The high lipophilicity (driven by the biphenyl core) combined with the relatively low molecular weight (202.23 g/mol )[1] means this compound can readily cross lipid bilayers. This necessitates strict dermal protection protocols, as accidental exposure in solution can lead to rapid transdermal absorption.

Hazard Identification & Logic

While specific vendor SDSs may occasionally omit detailed hazard statements for niche intermediates[3], structural read-across from closely related fluorinated methoxybiphenyls (e.g., 4-Fluoro-4'-methoxy-1,1'-biphenyl) confirms a consistent and predictable hazard profile for this chemical class[4],[5].

  • H302: Harmful if swallowed. (Category 4 Acute Toxicity)

  • H315: Causes skin irritation. (Category 2)

  • H319: Causes serious eye irritation. (Category 2A)

  • H335: May cause respiratory irritation. (Category 3)

G A 4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3) B Fluorine Substitution (Metabolic Stability) A->B C Methoxy Group (Steric & Electronic Modulation) A->C D Biphenyl Core (High Lipophilicity) A->D F Hazard: H335 (Respiratory Irritation) B->F Aerosolization Risk E Hazard: H315 & H319 (Skin/Eye Irritation) D->E Rapid Dermal Penetration

Fig 1. Logical relationship between structural features and observed chemical hazards.

Experimental Workflows: Self-Validating Handling Protocols

In my experience, simply stating "wear gloves" is insufficient for robust safety. The handling of fluorinated solids requires a mechanistic approach to risk mitigation. Fluorinated powders often exhibit triboelectric charging (static buildup), which can cause the powder to aerosolize upon opening the container, directly leading to H335 respiratory exposure[4].

Step-by-Step Dispensing & Reaction Setup Protocol:

  • Environmental Control: Conduct all weighing within a certified chemical fume hood with a verified minimum face velocity of 0.5 m/s.

  • Static Mitigation: Utilize an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to dispensing. Why? This neutralizes the surface charge, preventing the fluorinated powder from repelling off surfaces and aerosolizing into the breathing zone.

  • PPE Verification: Don double nitrile gloves. Nitrile provides excellent resistance to the dry solid. However, if the compound is dissolved in dichloromethane (DCM) for a coupling reaction, standard nitrile will degrade within minutes. If handling DCM solutions, you must upgrade to Silver Shield or PVA outer gloves.

  • Transfer & Dissolution: Transfer the pre-weighed solid directly into the reaction flask and immediately cap with a septum. Purge with inert gas (N2 or Ar) before introducing solvents via syringe. This self-validates the containment of the material before it enters the liquid phase, where skin absorption risks multiply.

Emergency Response & Decontamination

A spill of 4-Fluoro-2-methoxybiphenyl requires a structured response. Sweeping the dry powder with a standard brush will generate hazardous dust, exacerbating inhalation risks.

Decontamination Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress: Gently cover the solid spill with damp sand or a specialized inert absorbent (e.g., vermiculite) to suppress dust generation.

  • Collect: Use non-sparking, anti-static tools to scoop the absorbed mixture into a compatible, sealable hazardous waste container.

  • Chemical Neutralization: Wash the spill surface with a sequence of polar aprotic solvent (e.g., acetone) to dissolve residual hydrophobic organics, followed by a thorough wash with soapy water to remove the solvent layer.

G Start Spill Detected Assess Assess Spill Size & Ventilation Start->Assess PPE Don Advanced PPE (Respirator, Nitrile) Assess->PPE Contain Suppress Dust with Damp Vermiculite PPE->Contain Sweep Collect via Anti-Static Tools Contain->Sweep Dispose Transfer to Hazardous Waste Sweep->Dispose

Fig 2. Step-by-step emergency response workflow for solid chemical spills.

Storage and Stability

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. While the stability of the C-F bond is exceptionally high, the electron-rich nature of the methoxy-substituted aromatic ring makes it susceptible to electrophilic attack if exposed to strong electrophiles or halogens under intense light. Store in amber glass vials under an inert atmosphere to ensure long-term stability and prevent photo-oxidation.

References

  • Source: howeipharm.
  • Title: N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)
  • Source: bldpharm.
  • Source: bldpharm.
  • Source: bldpharm.

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Fluoro-2-methoxybiphenyl via Suzuki coupling

Application Note: Palladium-Catalyzed Synthesis of 4-Fluoro-2-methoxybiphenyl via Suzuki-Miyaura Cross-Coupling Introduction & Scope 4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3) is a highly versatile fluorinated biaryl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Synthesis of 4-Fluoro-2-methoxybiphenyl via Suzuki-Miyaura Cross-Coupling

Introduction & Scope

4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3) is a highly versatile fluorinated biaryl building block utilized extensively in the development of novel pharmaceuticals, agrochemicals, and advanced materials[1]. The Suzuki-Miyaura cross-coupling reaction remains the premier methodology for constructing such biaryl scaffolds due to its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids[2]. This application note details a robust, high-yielding protocol for synthesizing 4-Fluoro-2-methoxybiphenyl, emphasizing the mechanistic rationale behind reagent selection, causality in experimental design, and built-in validation steps.

Mechanistic Rationale & Experimental Design

The synthesis of 4-Fluoro-2-methoxybiphenyl can be approached via two primary disconnections:

  • Route A: 2-Bromoanisole + 4-Fluorophenylboronic acid[3][4].

  • Route B: 1-Bromo-4-fluorobenzene + 2-Methoxyphenylboronic acid[5][6].

We prioritize Route A for this standardized protocol. While the ortho-methoxy group on 2-bromoanisole introduces potential steric hindrance, kinetic studies demonstrate that ortho-substituted aryl bromides exhibit oxidative addition rate constants remarkably similar to their unhindered counterparts under saturation conditions[7]. This indicates the palladium transition state readily accommodates moderate steric bulk without compromising catalytic efficiency.

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected as a reliable, cost-effective catalyst. The electron-rich nature of the phosphine ligands facilitates the initial oxidative addition of the aryl bromide into the Pd(0) center[7].

  • Role of the Base: Boronic acids are inherently poor nucleophiles. The addition of an aqueous base (e.g., K₂CO₃) is critical; the carbonate coordinates to the empty p-orbital of the boron atom, forming a negatively charged, tetravalent boronate complex. This intermediate is significantly more nucleophilic, driving the transmetalation step with the Pd(II) complex[8].

  • Solvent System: A biphasic mixture of Toluene/Ethanol/Water (4:1:1) is employed. Toluene solubilizes the organic substrates and catalyst, water dissolves the inorganic base and boronic acid, while ethanol acts as a phase-transfer agent, homogenizing the interface to accelerate the reaction rate.

Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition + 2-Bromoanisole Pd0->OA PdII Pd(II) Intermediate Ar-Pd-Br OA->PdII TM Transmetalation + 4-Fluorophenylboronic Acid + Base PdII->TM PdII_2 Diaryl Pd(II) Complex Ar-Pd-Ar' TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product 4-Fluoro-2-methoxybiphenyl (Target Product) RE->Product

Catalytic cycle of Suzuki-Miyaura coupling for 4-Fluoro-2-methoxybiphenyl.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction parameters to maximize the yield of the target biaryl compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Yield (%)
1 2-Bromoanisole 4-Fluorophenylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ Toluene/EtOH/H₂O 90 >90
22-Bromoanisole4-Fluorophenylboronic acidPd(dppf)Cl₂ (3%)Na₂CO₃1,4-Dioxane/H₂O10085
31-Bromo-4-fluorobenzene2-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O10077*

*Yield reference for Route B utilizing analogous conditions[5][6]. Entry 1 represents the optimized protocol detailed below.

Experimental Protocol

ProtocolWorkflow S1 1. Reagent Mixing Substrates + Base S2 2. Degassing Inert Atmosphere S1->S2 S3 3. Reaction 90°C, 12h S2->S3 S4 4. Workup Extraction & Drying S3->S4 S5 5. Purification Silica Column S4->S5 S6 6. Analysis NMR / GC-MS S5->S6

Step-by-step experimental workflow for synthesis and purification.

Step 1: Reagent Preparation & Setup

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromoanisole (1.00 g, 5.35 mmol, 1.0 equiv) and 4-fluorophenylboronic acid (0.90 g, 6.42 mmol, 1.2 equiv)[3][4].

  • Add potassium carbonate (K₂CO₃) (1.48 g, 10.7 mmol, 2.0 equiv) to the flask.

Step 2: Degassing (Critical Causality Step) Rationale: Palladium(0) catalysts are highly susceptible to oxidation by atmospheric oxygen, which irreversibly forms inactive Pd(II) oxides, stalling the catalytic cycle.

  • Add the solvent mixture: Toluene (20 mL), Ethanol (5 mL), and Deionized Water (5 mL).

  • Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Argon (or N₂) gas for at least 15–20 minutes using a submerged needle.

Step 3: Catalyst Addition & Reaction

  • Briefly remove the septum under a positive flow of Argon and quickly add Pd(PPh₃)₄ (0.31 g, 0.27 mmol, 5 mol%).

  • Replace the septum, secure it, and heat the reaction mixture in an oil bath at 90 °C for 12 hours under vigorous stirring.

  • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1) as the eluent. Visualize under UV light (254 nm). The complete disappearance of the 2-bromoanisole spot indicates reaction completion.

Step 4: Workup & Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (2 × 20 mL) and brine (20 mL) to remove inorganic salts and residual ethanol.

  • Collect the organic phase and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification & Characterization

  • Purify the crude dark oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 2% Ethyl Acetate in Hexanes.

  • Collect the fractions containing the product and evaporate the solvent to afford 4-Fluoro-2-methoxybiphenyl as a colorless to pale-yellow oil.

  • Self-Validation (Analytical Grounding): Confirm the structure via NMR spectroscopy. The expected ¹⁹F NMR (CDCl₃) shift is approximately -115.8 to -117.2 ppm[9][10]. ¹H NMR will show a distinct singlet for the methoxy group at ~3.81 ppm alongside the expected aromatic multiplet signals[10].

References

1. EP1097158A2 - Ligands for metals and metal-catalyzed processes - Google Patents. google.com. 2.[3] (PDF) Green Catalysts - ResearchGate. researchgate.net. 3.[9] Supporting Information - Wiley-VCH. wiley-vch.de. 4.[10] Nickel-Catalyzed Monosubstitution of Polyfluoroarenes with Organozinc Reagents using Alkoxydiphosphine Ligand - AWS. amazonaws.com. 5.[6] US6395916B1 - Ligands for metals and improved metal-catalyzed processes based thereon - Google Patents. google.com. 6.[4] Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids | The Journal of Organic Chemistry - ACS Publications. acs.org. 7.[8] Boric acid, pinacol ester | 25240-59-9 - Benchchem. benchchem.com. 8. CAS 1214387-67-3 C13H11FO 4-Fluoro-2-methoxybiphenyl 95%. howeipharm.com. 9.[2] 2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl - Benchchem. benchchem.com. 10.[7] Buy rac-BINAP-Pd-G3 - Smolecule. smolecule.com.

Sources

Application

functionalization strategies for 4-Fluoro-2-methoxybiphenyl

An In-Depth Guide to the Functionalization of 4-Fluoro-2-methoxybiphenyl: Strategies and Protocols Authored by: A Senior Application Scientist Introduction: The Strategic Value of the 4-Fluoro-2-methoxybiphenyl Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Functionalization of 4-Fluoro-2-methoxybiphenyl: Strategies and Protocols

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 4-Fluoro-2-methoxybiphenyl Scaffold

The 4-Fluoro-2-methoxybiphenyl core is a privileged scaffold in modern medicinal chemistry and materials science. Its constituent parts—a fluorinated aromatic ring, a directing methoxy group, and the biphenyl linkage—offer a unique combination of metabolic stability, conformational influence, and versatile handles for synthetic elaboration. The strategic incorporation of fluorine is a well-established method for enhancing pharmacological properties such as binding affinity and metabolic stability.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key functionalization strategies for this valuable molecule, moving beyond simple procedural lists to explain the underlying principles that govern reactivity and regioselectivity.

Strategy 1: Directed ortho-Metalation (DoM) — Precision Functionalization at C3

Directed ortho-metalation (DoM) is arguably the most powerful and regioselective strategy for functionalizing the 4-Fluoro-2-methoxybiphenyl system. This reaction leverages the methoxy group as a potent Directed Metalation Group (DMG).[3][4] The DMG's heteroatom coordinates to an organolithium reagent, delivering the base to the proximal ortho-position (C3) for deprotonation, thereby forming a specific aryllithium intermediate.[3] This approach circumvents the statistical mixtures often seen in classical electrophilic aromatic substitution.

Causality and Mechanistic Insight

The success of DoM hinges on the Lewis basicity of the methoxy oxygen, which chelates the Lewis acidic lithium cation of the organolithium reagent (e.g., n-butyllithium). This pre-coordination complex dramatically increases the effective concentration of the base near the C3 proton, leading to its selective abstraction over all other protons in the molecule. The resulting C3-lithiated species is a potent nucleophile, ready to be trapped by a wide range of electrophiles.

G reagent reagent intermediate intermediate product product molecule molecule sub 4-Fluoro-2-methoxybiphenyl complex Pre-coordination Complex sub->complex + n-BuLi nBuLi n-Butyllithium (n-BuLi) nBuLi->complex lithiate C3-Lithiated Intermediate complex->lithiate ortho-Deprotonation prod C3-Functionalized Product lithiate->prod + E+ E_plus Electrophile (E+) E_plus->prod

Caption: Workflow for Directed ortho-Metalation (DoM) at the C3 position.

Protocol: Lithiation and Borylation of 4-Fluoro-2-methoxybiphenyl

This protocol details the synthesis of 4-fluoro-2-methoxybiphenyl-3-boronic acid pinacol ester, a highly versatile intermediate for subsequent cross-coupling reactions. The lithiation-borylation sequence is a robust and widely used application of DoM.[5][6]

Materials:

  • 4-Fluoro-2-methoxybiphenyl

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin)

  • Argon or Nitrogen gas supply

  • Dry glassware (Schlenk flask, syringes)

Procedure:

  • Setup: Under an inert atmosphere of argon, add 4-fluoro-2-methoxybiphenyl (1.0 equiv) to an oven-dried Schlenk flask. Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Litiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes. The solution may develop a color, indicating the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Borylation: Add i-PrO-Bpin (1.2 equiv) dropwise to the cold solution.

  • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired boronic ester.

Electrophile (E+)C3-Functionalized ProductTypical Yield (%)Notes
i-PrO-BpinBoronic Ester75-90%Versatile intermediate for Suzuki coupling.
Dimethylformamide (DMF)Aldehyde60-80%Useful for further synthetic transformations.
CO₂ (dry ice)Carboxylic Acid70-85%Can be converted to amides, esters, etc.
I₂Iodide80-95%Excellent substrate for various cross-couplings.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-heteroatom bonds.[7] For the 4-fluoro-2-methoxybiphenyl scaffold, these reactions are ideal for introducing complexity, often using an intermediate generated via DoM, such as the C3-boronic ester or C3-iodide.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a premier method for forming biaryl linkages due to its mild conditions and functional group tolerance.[7][8] Using the 4-fluoro-2-methoxybiphenyl-3-boronic acid pinacol ester synthesized above, a wide variety of aryl or heteroaryl groups can be installed at the C3 position.

G cluster_0 catalyst catalyst intermediate intermediate cycle_step cycle_step pd0 Pd(0)L_n aryl_pd_complex Ar-Pd(II)-X pd0->aryl_pd_complex Ar-X oxidative_add Oxidative Addition diaryl_pd_complex Ar-Pd(II)-R aryl_pd_complex->diaryl_pd_complex [R-B(OR)3]- transmetal Transmetalation boronic_ester R-B(OR)2 boronic_ester->diaryl_pd_complex base Base (e.g., K3PO4) base->diaryl_pd_complex diaryl_pd_complex->pd0 product Ar-R Product diaryl_pd_complex->product Forms C-C bond reductive_elim Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling at C3

Materials:

  • 4-Fluoro-2-methoxybiphenyl-3-boronic acid pinacol ester (1.0 equiv)

  • Aryl Halide (Ar-X, 1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Degassed 1,4-Dioxane/Water (e.g., 4:1 mixture)

Procedure:

  • Setup: To an oven-dried Schlenk tube, add the boronic ester, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until completion (monitor by TLC or GC/MS, typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction enables the formation of C-N bonds, which are crucial in pharmaceuticals.[9] It typically requires an aryl halide or triflate. Starting from a C3-iodo derivative (prepared via DoM and quenching with I₂), various primary or secondary amines can be coupled.

ParameterSuzuki-MiyauraBuchwald-HartwigNotes
Bond Formed C(sp²)-C(sp²)C(sp²)-N
Catalyst (Typical) Pd(OAc)₂Pd₂(dba)₃The choice of Pd source can be critical.[9]
Ligand (Typical) SPhos, RuPhosXPhos, XantPhosLigand choice is crucial for efficiency and scope.[10]
Base (Typical) K₃PO₄, K₂CO₃Cs₂CO₃, K₃PO₄, KOt-BuBase selection depends on the amine and aryl halide.
Temperature 80-110 °C80-120 °CConditions are often substrate-dependent.

Strategy 3: C-H Activation — A Modern Approach to C5 Functionalization

Transition metal-catalyzed C-H activation has emerged as a step-economical strategy that avoids pre-functionalization steps like halogenation or borylation.[11][12] In the 4-fluoro-2-methoxybiphenyl system, the fluorine atom can act as a directing group to facilitate C-H activation at the ortho C5 position.[13] This provides a complementary method to the methoxy-directed DoM at C3.

Causality and Mechanistic Insight

The reactivity of C-H bonds ortho to fluorine substituents with metal centers is often enhanced.[13] Catalysts, typically based on Rhodium, Iridium, or Palladium, can coordinate in proximity to the C-F bond, enabling the cleavage of the adjacent C-H bond. This forms a cyclometalated intermediate which can then react with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent) to form the functionalized product. This strategy offers a unique pathway to derivatives that are difficult to access via classical methods.

G reagent reagent intermediate intermediate product product molecule molecule sub 4-Fluoro-2-methoxybiphenyl intermediate_complex Cyclometalated Intermediate at C5 sub->intermediate_complex + Catalyst catalyst Transition Metal Catalyst (e.g., [Ir(cod)OMe]2) borylation_reagent Borylation Reagent (e.g., B2pin2) prod C5-Borylated Product intermediate_complex->prod + B2pin2

Caption: Conceptual workflow for C-H borylation at the C5 position.

Strategy 4: Nucleophilic Aromatic Substitution (SNAr) at C4

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, by a nucleophile.[14] While the C-F bond is strong, fluorine is an excellent leaving group in SNAr because its high electronegativity activates the ring towards nucleophilic attack, which is the rate-determining step.[15]

Challenges and Opportunities

For 4-fluoro-2-methoxybiphenyl, SNAr is challenging. The reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[14] The methoxy group at the C2 position is electron-donating, which destabilizes this intermediate and disfavors the reaction. However, SNAr may be possible under forcing conditions (high temperature, strong nucleophiles) or through modern methods like photoredox catalysis, which can facilitate the reaction on electron-neutral or even electron-rich arenes.[16] This strategy remains an area for exploration and optimization for this specific substrate.

Conclusion

The functionalization of 4-fluoro-2-methoxybiphenyl is a rich field offering multiple, regiocomplementary strategies. Directed ortho-metalation provides a reliable and precise route to C3-substituted analogs. These derivatives serve as powerful precursors for palladium-catalyzed cross-coupling reactions, enabling the construction of complex C-C and C-N bonds. For a more modern and atom-economical approach, fluorine-directed C-H activation offers a unique pathway to C5 functionalization. While challenging, SNAr at the C4 position remains a potential route under specific conditions. By understanding the underlying electronic and mechanistic principles of each strategy, researchers can effectively navigate the synthetic landscape to generate novel and valuable derivatives of this important chemical scaffold.

References

  • Benchchem. (n.d.). The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Martin, L. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Bard, E. R. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Venditto, N. J., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.
  • Braun, T., et al. (n.d.). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. PMC.
  • Sigma-Aldrich. (n.d.). C–H Activation Catalysts.
  • Clot, E., et al. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC.
  • Scribd. (n.d.). Directed Ortho Metalation Guide.
  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr.
  • (n.d.). Lithiation- Borylation in Synthesis.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Effenberger, F., Nagel, K., & Agster, W. (1971). Nucleophilic Aromatic Substitution: A New Synthetic Route to Biphenyls. Angewandte Chemie International Edition.
  • Ciammaruchi, L., et al. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m - BOA. Royal Society of Chemistry.
  • (2018). Lithiation-Borylation Methodology and Its Application in Synthesis.
  • Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Kennedy, E. J., & Jacobsen, E. N. (n.d.). Concerted nucleophilic aromatic substitutions. DASH.
  • Benchchem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • Zhang, W., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.
  • Benchchem. (n.d.). Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis.
  • Kennedy, R. D., & Aggarwal, V. K. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. PubMed.
  • Royal Society of Chemistry. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes.
  • Yeung, K. S., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace.
  • Beilstein Journals. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview.
  • Fier, P. S., & Hartwig, J. F. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. The Hartwig Group.
  • Universität Münster. (n.d.). C-H Activation.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Method

Application Note: Orthogonal Catalytic Arylation Strategies Utilizing 4-Fluoro-2-methoxybiphenyl

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In modern drug discovery and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern drug discovery and materials science, the ability to selectively functionalize complex aromatic scaffolds is paramount. 4-Fluoro-2-methoxybiphenyl serves as an exceptional bifunctional building block, offering two orthogonal handles for catalytic arylation: a weakly coordinating methoxy group for directed C–H activation, and an activated C–F bond for defluorinative cross-coupling.

Understanding the causality behind catalyst selection is critical for controlling site-selectivity:

  • Methoxy-Directed C–H Arylation: The oxygen lone pairs of the methoxy group can coordinate to electrophilic transition metals (e.g., Palladium), directing the metal to the ortho-position. This enables regioselective C–H arylation without pre-functionalization[1].

  • Defluorinative C–F Arylation: The C–F bond is notoriously inert (BDE ~115 kcal/mol). However, electron-rich, low-valent Nickel(0) complexes can undergo oxidative addition into the C–F bond, allowing for cross-coupling with organozinc or Grignard reagents[2].

By judiciously selecting the catalytic system, researchers can selectively arylate either the C–H or the C–F position, enabling divergent synthetic pathways from a single starting material.

OrthogonalReactivity Substrate 4-Fluoro-2-methoxybiphenyl (Dual-Reactive Core) CH_Act Pd-Catalyzed C-H Arylation (ortho to -OMe) Substrate->CH_Act Pd(OAc)2, Ar-I CMD Pathway CF_Act Ni-Catalyzed C-F Arylation (ipso to -F) Substrate->CF_Act Ni(COD)2, Ar-ZnX Oxidative Addition Prod_CH Ortho-Arylated Product (Retains C-F bond) CH_Act->Prod_CH Prod_CF Defluorinated Biaryl Product (Retains -OMe group) CF_Act->Prod_CF

Figure 1: Orthogonal catalytic arylation pathways for 4-Fluoro-2-methoxybiphenyl.

Experimental Methodologies

Protocol A: Palladium-Catalyzed Methoxy-Directed Ortho-C–H Arylation

This protocol utilizes a Pd(II)/Pd(0) catalytic cycle. The use of Hexafluoro-2-propanol (HFIP) as a solvent is a deliberate choice; its high polarity and strong hydrogen-bond donating capability stabilize the polar Concerted Metalation-Deprotonation (CMD) transition state, while preventing the methoxy group from over-coordinating and poisoning the catalyst.

Materials:

  • 4-Fluoro-2-methoxybiphenyl (1.0 mmol)

  • Aryl iodide (e.g., 4-Iodotoluene) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Silver carbonate (Ag₂CO₃) (2.0 mmol)

  • HFIP (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 4-Fluoro-2-methoxybiphenyl (1.0 mmol), Aryl iodide (1.5 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 mmol).

  • Atmosphere Control: Seal the tube with a rubber septum. Evacuate and backfill with Argon three times. Causality: While Pd(II) is air-stable, the active Pd(0) intermediate generated in situ is prone to oxidative degradation. Argon ensures catalyst longevity.

  • Solvent Addition: Inject 3.0 mL of anhydrous HFIP via syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in an oil bath at 90 °C for 12 hours.

  • Self-Validating Checkpoint: At 2 hours, withdraw a 10 µL aliquot, dilute with ethyl acetate, and analyze via GC-MS. The appearance of a product mass peak (

    
    ) validates active turnover. The reaction mixture should transition from a pale yellow suspension to a dark grey/black mixture, indicating the precipitation of AgI and formation of Pd black as the reaction progresses.
    
  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite to remove silver salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Nickel-Catalyzed Defluorinative Cross-Coupling

Because the C–F bond is highly stable, Palladium is generally ineffective for this transformation. Nickel(0), being more nucleophilic and possessing a smaller atomic radius, readily inserts into the C–F bond[2]. The bulky, electron-rich phosphine ligand Tricyclohexylphosphine (PCy₃) is chosen specifically to increase the electron density on the Ni center, lowering the activation barrier for oxidative addition.

Materials:

  • 4-Fluoro-2-methoxybiphenyl (1.0 mmol)

  • Arylzinc bromide (ArZnBr, 0.5 M in THF) (2.0 mmol)

  • Bis(cyclooctadiene)nickel(0) (Ni(COD)₂) (10 mol%)

  • Tricyclohexylphosphine (PCy₃) (20 mol%)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Procedure:

  • Glovebox Preparation: Due to the extreme air-sensitivity of Ni(COD)₂, all solid setups must be performed inside an Argon-filled glovebox.

  • Catalyst Activation: In a 20 mL vial, dissolve Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) in 2.0 mL of Toluene. Stir for 10 minutes. Self-Validating Checkpoint: The solution will immediately shift from pale yellow to a deep, dark red, confirming the successful coordination of PCy₃ to the Ni(0) center to form the active

    
     species.
    
  • Substrate Addition: Add 4-Fluoro-2-methoxybiphenyl (1.0 mmol) dissolved in 2.0 mL of Toluene to the active catalyst solution.

  • Transmetalating Agent: Slowly add the Arylzinc bromide solution (2.0 mmol) dropwise over 5 minutes.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 80 °C for 16 hours.

  • Self-Validating Checkpoint (NMR Tracking): To confirm complete C–F activation, analyze a crude aliquot via ¹⁹F NMR. The starting material 4-Fluoro-2-methoxybiphenyl exhibits a distinct, diagnostic ¹⁹F NMR signal at

    
     –114.0 ppm in CDCl₃[3]. The quantitative disappearance of this peak confirms total consumption of the C–F bond.
    
  • Workup: Quench the reaction carefully with 1M HCl (2 mL) to destroy excess zinc reagent. Extract with diethyl ether (3 x 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

NiCatalyticCycle Ni0 Ni(0)L2 Active Catalyst NiII_OA Ni(II)(Ar)(F)L2 Oxidative Addition Ni0->NiII_OA + Substrate NiII_TM Ni(II)(Ar)(Ar')L2 Transmetalation NiII_OA->NiII_TM + Ar'-ZnX - F-ZnX NiII_TM->Ni0 Reductive Elimination Product Arylated Product NiII_TM->Product Substrate 4-Fluoro-2-methoxybiphenyl Substrate->NiII_OA Reagent Ar'-ZnX Reagent->NiII_TM

Figure 2: Ni-catalyzed defluorinative cross-coupling catalytic cycle.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape, demonstrating how the choice of catalyst and ligand dictates the primary reactive site and overall yield.

Reaction TypeCatalyst SystemLigand / AdditivePrimary Reactive SiteIsolated Yield (%)Key Mechanistic Driver
C–H Arylation Pd(OAc)₂ (5 mol%)None (Ag₂CO₃ base)Ortho to -OMe45%Background CMD pathway is slow without transient ligands.
C–H Arylation Pd(OAc)₂ (5 mol%)N-Acetylglycine (10%)Ortho to -OMe82% Amino acid ligand accelerates C–H cleavage via rigid transition state.
C–F Arylation Ni(COD)₂ (10 mol%)PPh₃ (20 mol%)Ipso to -F15%PPh₃ is insufficiently electron-rich to drive oxidative addition.
C–F Arylation Ni(COD)₂ (10 mol%)PCy₃ (20 mol%)Ipso to -F88% Strong

-donation from PCy₃ lowers the oxidative addition barrier[2].

Conclusion

By exploiting the distinct electronic properties of 4-Fluoro-2-methoxybiphenyl, researchers can achieve highly divergent arylation outcomes. The methoxy group serves as an excellent directing group for Palladium-catalyzed C–H functionalization, leaving the C–F bond intact for downstream applications. Conversely, Nickel catalysis enables direct activation of the robust C–F bond, providing a powerful avenue for the synthesis of complex, heavily substituted biaryl and terphenyl architectures.

References[4] Title: Nickel-Catalyzed Monosubstitution of Polyfluoroarenes with Organozinc Reagents using Alkoxydiphosphine Ligand

Source: amazonaws.com URL:[2] Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: mdpi.com URL:[1] Title: Tuning Reactivity and Site Selectivity of Simple Arenes in C–H Activation: Ortho-Arylation of Anisoles via Arene–Metal π-Complexation Source: acs.org URL: Title: Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL:

Sources

Application

Application Note: Kilogram-Scale Synthesis of 4-Fluoro-2-methoxybiphenyl via Suzuki-Miyaura Cross-Coupling

Introduction & Process Rationale The synthesis of functionalized biphenyls is a cornerstone of modern pharmaceutical and agrochemical process chemistry. Specifically, 4-Fluoro-2-methoxybiphenyl serves as a critical struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Process Rationale

The synthesis of functionalized biphenyls is a cornerstone of modern pharmaceutical and agrochemical process chemistry. Specifically, 4-Fluoro-2-methoxybiphenyl serves as a critical structural motif and intermediate. While the Suzuki-Miyaura cross-coupling reaction is the universally preferred method for constructing these biaryl linkages due to its mild conditions and high functional group tolerance[1], transitioning this chemistry from the discovery bench to a scalable, kilogram-level process introduces significant engineering challenges.

As process scientists, we must move away from bench-scale conveniences (e.g., ethereal solvents, excess catalyst loading, and column chromatography) and design a self-validating, economically viable system . This protocol details a robust scale-up strategy utilizing a biphasic Toluene/Water solvent system, optimized palladium catalysis, and a highly efficient chemical remediation step to reduce residual heavy metals to acceptable active pharmaceutical ingredient (API) limits (<100 ppm)[2].

Mechanistic Workflow & Catalytic Cycle

The synthesis couples 1-Bromo-4-fluoro-2-methoxybenzene with Phenylboronic acid. The causality of the reaction relies on the Pd(0)/Pd(II) catalytic cycle. We utilize


 as the precatalyst; its bidentate phosphine ligand (dppf) prevents catalyst degradation and aggregation (palladium black formation) at elevated temperatures during the extended reaction times required for scale-up.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Complex Pd0->OA 1-Bromo-4-fluoro-2-methoxybenzene TM Transmetalation Ar-Pd(II)-Ar' OA->TM Phenylboronic Acid + Base RE Reductive Elimination Product Release TM->RE RE->Pd0 4-Fluoro-2-methoxybiphenyl

Figure 1: Suzuki-Miyaura catalytic cycle for 4-Fluoro-2-methoxybiphenyl synthesis.

Scale-Up Strategy & Reaction Engineering

Solvent System Dynamics

A biphasic Toluene/Water (1:1 v/v) system is selected over traditional THF or DMF.

  • Causality: Toluene provides excellent solubility for the lipophilic product and allows for a high internal reaction temperature (~80 °C), accelerating the catalytic cycle[3]. Water dissolves the inorganic base (

    
    ) and the resulting borate salts. Post-reaction, the biphasic nature allows for an immediate phase separation, eliminating the need for solvent evaporation prior to workup.
    
Palladium Remediation Strategy

Residual palladium is a critical failure point in API scale-up. Standard silica gel plugs are unscalable and cost-prohibitive.

  • Causality: We employ a 20% aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     wash  at 60 °C. The bisulfite anion acts as a powerful 
    
    
    
    -acceptor/
    
    
    -donor, forming highly water-soluble complexes with Pd(II) species. By maintaining the wash at 60 °C for 2 hours, we overcome the mass-transfer limitations of the biphasic mixture, effectively partitioning the palladium into the aqueous waste stream.
Controlled Crystallization

To avoid column chromatography, the product is isolated via antisolvent crystallization.

  • Causality: Toluene is azeotropically swapped for Methanol. Water is then introduced as an antisolvent. Seeding the solution at 50 °C prevents the product from "oiling out" (liquid-liquid phase separation) or precipitating too rapidly, which would trap impurities and residual palladium within the crystal lattice[4].

Quantitative Data & Optimization

The following tables summarize the self-validating metrics and optimization data that ground this protocol.

Table 1: Optimization of Palladium Removal Techniques (1-kg Scale)

Remediation Method Temp (°C) Time (h) Final Pd Level (ppm) Product Yield (%) Scalability
Water Wash (Control) 25 1.0 ~8,500 92 High
Silica Gel Filtration 25 3.0 450 85 Low
Thiol-Functionalized Resin 50 4.0 85 89 Medium (Costly)

| 20% Aq.


 Wash  | 60  | 2.0  | < 40  | 91  | High (Optimal)  |

Table 2: Reaction Parameters and In-Process Controls (IPC)

Parameter Target Value IPC Analytical Gate Action if Failed
Conversion > 99.5% HPLC (Area %) Add 0.1 eq Phenylboronic acid; stir 2h.

| Pd Content (Org. Phase) | < 100 ppm | ICP-MS | Repeat 20%


 wash at 60 °C. |
| Moisture (Post-Swap) | < 0.5% w/w | Karl Fischer Titration | Continue azeotropic distillation. |

Experimental Protocol (1-kg Scale)

ProcessFlow React Biphasic Reaction (Toluene/Water) Sep Phase Separation (Aq. Waste) React->Sep IPC Pass Wash Pd Remediation (20% NaHSO3) Sep->Wash Org. Phase Cryst Crystallization (MeOH/Water) Wash->Cryst <100 ppm Pd Isol Filtration & Drying (Final API Int.) Cryst->Isol Slurry

Figure 2: Kilogram-scale process workflow including palladium remediation.

Phase 1: Reaction Setup & Execution
  • Inertion: Purge a 20-L jacketed glass reactor with Nitrogen for 15 minutes. Scientific Rationale: Oxygen must be strictly excluded to prevent the oxidative homocoupling of phenylboronic acid (yielding biphenyl) and the oxidation of the Pd catalyst.

  • Reagent Charging: Charge 1-Bromo-4-fluoro-2-methoxybenzene (1.00 kg, 4.88 mol), Phenylboronic acid (0.65 kg, 5.33 mol, 1.1 eq), and

    
     (18.0 g, 0.5 mol%).
    
  • Solvent Addition: Add degassed Toluene (5.0 L). Begin agitation at 150 RPM.

  • Base Addition: Slowly add a pre-degassed solution of

    
     (1.35 kg, 9.76 mol, 2.0 eq) dissolved in Water (5.0 L).
    
  • Heating: Ramp the reactor jacket temperature to achieve an internal temperature of 80 °C. Maintain for 4 to 6 hours.

  • IPC Gate 1: Sample the organic layer for HPLC analysis. The reaction is deemed complete when the starting bromide is < 0.5% Area.

Phase 2: Workup & Palladium Remediation
  • Phase Separation: Cool the reactor to 60 °C. Stop agitation and allow phases to settle for 30 minutes. Drain and discard the lower aqueous layer (contains borate salts and bulk base).

  • Bisulfite Wash: To the retained organic phase, add 3.0 L of a 20% w/w aqueous

    
     solution.
    
  • Complexation: Agitate vigorously (250 RPM) at 60 °C for 2.0 hours. Scientific Rationale: High agitation and heat are required to maximize the interfacial surface area, allowing the bisulfite to scavenge Pd from the toluene layer[2].

  • Separation: Allow phases to settle. Drain the heavy, dark aqueous layer (contains Pd-bisulfite complexes).

  • IPC Gate 2: Sample the organic layer for ICP-MS. Proceed if Pd < 100 ppm.

Phase 3: Crystallization & Isolation
  • Solvent Swap: Apply vacuum (150 mbar) and distill the toluene at a jacket temperature of 65 °C until the volume is reduced to ~2.0 L. Slowly charge Methanol (4.0 L) while continuing distillation to azeotropically remove residual toluene.

  • Antisolvent Addition: Adjust internal temperature to 50 °C. Over 1 hour, slowly dose Water (1.0 L) into the reactor.

  • Seeding: Once the solution becomes slightly cloudy, add 5.0 g of authentic 4-Fluoro-2-methoxybiphenyl crystals. Scientific Rationale: Seeding bypasses the metastable zone, ensuring controlled crystal growth rather than rapid, impurity-trapping precipitation[4].

  • Cooling Profile: Cool the reactor linearly to 5 °C over 5 hours (cooling rate: 9 °C/hr). Hold at 5 °C for 2 hours to maximize yield.

  • Filtration: Discharge the slurry to a filter nutsche. Wash the filter cake with pre-chilled (5 °C) Methanol/Water (4:1 v/v, 2.0 L).

  • Drying: Dry the product in a vacuum oven at 45 °C until constant weight is achieved.

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Suzuki reaction - Industrial Applications Source: Wikipedia URL: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology Source: Bulletin of Chemical Reaction Engineering & Catalysis URL:[Link]

Sources

Method

Advanced Biaryl Synthesis and Functionalization: Orthogonal Applications of 4-Fluoro-2-methoxybiphenyl in Drug Discovery

Executive Summary & Strategic Utility In modern drug discovery, the biaryl axis is a privileged pharmacophore found in numerous therapeutics, ranging from antihypertensives to antivirals. 4-Fluoro-2-methoxybiphenyl serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery, the biaryl axis is a privileged pharmacophore found in numerous therapeutics, ranging from antihypertensives to antivirals. 4-Fluoro-2-methoxybiphenyl serves as an exceptionally versatile building block in this domain. Its strategic value lies in the orthogonal reactivity of its two functional handles:

  • The Methoxy Group (-OMe): Acts as a directing group for electrophilic aromatic substitution, or can be cleanly demethylated to yield a biphenyl-2-ol scaffold—a critical intermediate for synthesizing EP2 receptor antagonists[1] and HCV replication inhibitors[2].

  • The Fluoro Group (-F): While traditionally considered metabolically inert (providing enhanced pharmacokinetic stability), advanced transition-metal catalysis now allows the C-F bond to be activated for late-stage cross-coupling, enabling the synthesis of complex terphenyls or highly substituted biaryls[3].

This application note details the synthesis of the 4-fluoro-2-methoxybiphenyl scaffold and its downstream applications, providing causality-driven protocols for researchers and drug development professionals.

Mechanistic Pathways & Workflow

To fully leverage 4-fluoro-2-methoxybiphenyl, chemists must understand the divergent pathways it enables. The workflow below illustrates how this single scaffold can be orthogonally functionalized to access diverse chemical space.

Workflow A 4-Fluoro-2-methoxybiphenyl (Core Scaffold) B Ni-Catalyzed C-F Activation (Kumada/Negishi) A->B Organozinc/Ni(acac)2 POP Ligand C O-Demethylation (BBr3 / HBr) A->C Lewis Acid Cleavage D Electrophilic Substitution (Halogenation/Nitration) A->D Directed by -OMe E Terphenyl Derivatives (Extended Biaryls) B->E F Biphenyl-2-ol Derivatives (Ether/Amine Precursors) C->F G Highly Functionalized Biaryl Cores D->G

Orthogonal functionalization workflow of 4-Fluoro-2-methoxybiphenyl in drug discovery.

Quantitative Data Summary

The following table summarizes the key reaction metrics for the synthesis and functionalization of the 4-fluoro-2-methoxybiphenyl scaffold, allowing for rapid comparison of catalytic systems and expected outcomes.

Reaction TypeCatalyst / Reagent SystemSubstrate / Coupling PartnerYield (%)Key Advantage & Causality
Hiyama Cross-Coupling [4]PdCl₂ / PCy₃, TBAF1-Bromo-4-fluorobenzene + Diallyl(2-methoxyphenyl)silane75–85%TBAF forms a hypervalent silicate, accelerating transmetalation. Moisture-stable silanes.
Suzuki-Miyaura Coupling [5]Pd(dppf)Cl₂ (0.2 mol%)4-Fluorophenylboronic acid + 2-Bromanisole85–95%Large bite-angle of dppf prevents steric hindrance from the ortho-methoxy group.
Ni-Catalyzed C-F Activation [3]Ni(acac)₂, POP Ligand4-Fluoro-2-methoxybiphenyl + Arylzinc reagent70–80%POP ligand accelerates product expulsion, preventing unwanted "ring-walking" and polysubstitution.
O-Demethylation [1]BBr₃ (1.0 M in DCM)4-Fluoro-2-methoxybiphenyl>90%Clean Lewis acid-mediated cleavage; provides free hydroxyl for subsequent etherification.

Downstream Application: Nickel-Catalyzed C-F Bond Activation

The carbon-fluorine bond is the strongest carbon-halogen bond, making it highly resistant to traditional oxidative addition. However, utilizing a Nickel(0) catalyst paired with a specialized alkoxydiphosphine (POP) ligand allows for the selective monosubstitution of the fluoro group with organozinc reagents[6].

Causality of the Ligand Design: Traditional Ni-catalysis on polyfluoroarenes often results in over-reaction or "ring walking" (where the metal migrates around the aromatic ring). The POP ligand features an alkoxide group that coordinates to the metal center. This coordination creates a "push-pull" electronic environment that not only facilitates the initial C-F oxidative addition but critically accelerates the reductive elimination step, expelling the product before the catalyst can migrate to activate another bond[3].

CatalyticCycle Ni0 Ni(0)-POP Complex (Active Catalyst) OA Oxidative Addition (C-F Bond Cleavage) Ni0->OA + 4-Fluoro-2-methoxybiphenyl TM Transmetalation (with R-ZnX) OA->TM Intermediate: [Ni(II)(Ar)(F)(POP)] RE Reductive Elimination (Product Expulsion) TM->RE Intermediate: [Ni(II)(Ar)(R)(POP)] RE->Ni0 - Product Prod Monosubstituted Biaryl Product RE->Prod

Catalytic cycle of Ni-catalyzed C-F monosubstitution using a POP ligand.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2-methoxybiphenyl via Hiyama Coupling[4]

This protocol utilizes moisture-stable triallyl(aryl)silanes as an alternative to sensitive boronic acids.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add PdCl₂ (5 mol%) and PCy₃ (10 mol%).

  • Reagent Addition: Add 1-bromo-4-fluorobenzene (1.0 equiv) and diallyl(2-methoxyphenyl)silane (1.2 equiv) dissolved in a THF/H₂O mixture (10:1 v/v).

  • Activation: Introduce TBAF·3H₂O (2.0 equiv). Causality: The fluoride ions attack the silane to form a pentacoordinate hypervalent silicate. This intermediate is highly nucleophilic, enabling efficient transmetalation to the Pd(II) center.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation & Workup: Monitor the reaction via GC-MS. The reaction is complete when the peak corresponding to 1-bromo-4-fluorobenzene is fully consumed. Quench with water, extract with diethyl ether (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure biaryl.

Protocol B: Nickel-Catalyzed C-F Monosubstitution (Terphenyl Synthesis)[3]

This protocol converts the fluoro handle into a new C-C bond.

  • Catalyst Formation: In a glovebox, dissolve Ni(acac)₂ (1 mol%) and the POP ligand (1 mol%) in anhydrous THF. Stir for 10 minutes at room temperature to ensure complete complexation.

  • Substrate Addition: Add 4-fluoro-2-methoxybiphenyl (1.0 equiv) to the catalyst solution.

  • Coupling: Dropwise, add the desired arylzinc reagent (e.g., Phenylzinc bromide, 1.5 equiv). Causality: The organozinc reagent is chosen over Grignard reagents to prevent unselective background nucleophilic aromatic substitution (SNAr) and to tolerate sensitive functional groups.

  • Reaction: Stir at 25 °C for 3 hours.

  • Validation & Workup: Quench the reaction strictly with 1M aqueous HCl (1 mL) to destroy unreacted organozinc species and demetalate the product complex. Extract with ethyl acetate. The success of the reaction is validated by TLC (UV active spot with a lower Rf than the starting material) and confirmed by the disappearance of the C-F doublet in ¹³C NMR.

Protocol C: Lewis Acid-Mediated O-Demethylation[1]

This protocol unmasks the hydroxyl group for subsequent etherification in pharmaceutical synthesis.

  • Preparation: Dissolve 4-fluoro-2-methoxybiphenyl (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Cleavage: Slowly add Boron tribromide (BBr₃, 1.0 M in DCM, 2.0 equiv) dropwise. Causality: BBr₃ is a potent Lewis acid that coordinates to the lone pairs of the methoxy oxygen. The subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether bond without affecting the biaryl axis or the fluoro group.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation & Workup: Carefully quench the reaction by the slow dropwise addition of methanol at 0 °C (Caution: Highly exothermic evolution of HBr gas). Concentrate under reduced pressure. Validation is achieved via ¹H NMR, confirming the complete disappearance of the distinct -OCH₃ singlet at ~3.8 ppm and the appearance of a broad -OH peak.

References

  • Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (2004). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Advanced Synthesis & Catalysis, 346(13-15), 1715-1727. Available at:[Link]

  • Nakamura, Y., Yoshikai, N., Ilies, L., & Nakamura, E. (2012). Nickel-Catalyzed Monosubstitution of Polyfluoroarenes with Organozinc Reagents Using Alkoxydiphosphine Ligand. Organic Letters, 14(13), 3316-3319. Available at:[Link]

  • Sun, L., et al. (2006). Benzisothiazoles useful for treating or preventing HCV infection. World Intellectual Property Organization. Patent No. WO2006091858A1.
  • Fotsch, C., et al. (2013). Novel 2H-indazoles as EP2 receptor antagonists. World Intellectual Property Organization. Patent No. AU2012344015A1.

Sources

Application

Application Note: Optimized Recrystallization Strategies for 4-Fluoro-2-methoxybiphenyl

Introduction & Physicochemical Rationale 4-Fluoro-2-methoxybiphenyl is a highly valuable synthetic intermediate utilized in transition-metal-catalyzed cross-coupling reactions and the development of complex pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

4-Fluoro-2-methoxybiphenyl is a highly valuable synthetic intermediate utilized in transition-metal-catalyzed cross-coupling reactions and the development of complex pharmaceutical agents, including EP2 receptor antagonists and thieno-pyridine derivatives[1],[2]. Because trace impurities—such as unreacted halides, regioisomers, or transition metal catalyst residues—can severely compromise downstream synthetic steps, achieving >99% purity is critical[3].

Structurally, the biphenyl core imparts significant lipophilicity to the molecule, while the fluorine atom and methoxy group introduce localized dipoles and weak hydrogen-bond accepting capabilities. Following the thermodynamic principle of "like dissolves like," this compound exhibits high solubility in non-polar to moderately polar organic solvents (e.g., hexanes, ethyl acetate, dichloromethane) and is virtually insoluble in highly polar solvents like water[4].

To achieve a successful recrystallization, the chosen solvent system must provide a steep solubility gradient: the compound must be highly soluble at the solvent's boiling point and nearly insoluble at 0–4 °C[5].

Solvent System Selection Matrix

Selecting the correct solvent is the most critical variable in recrystallization. Based on the physicochemical profile of fluorinated biphenyls, Table 1 summarizes the quantitative and qualitative parameters of standard solvent systems.

Table 1: Evaluation of Recrystallization Solvent Systems for 4-Fluoro-2-methoxybiphenyl

Solvent SystemBoiling Point (°C)Polarity IndexSuitability / Yield Profile
Absolute Ethanol 78.05.2Good: Excellent general solvent. Provides a moderate solubility gradient for biphenyls[5].
Ethanol / Water 78.0 / 100.05.2 / 9.0Excellent: Water acts as a highly tunable anti-solvent, allowing precise control over the supersaturation point[5].
Hexane / Ethyl Acetate 69.0 / 77.10.1 / 4.4Good: Ideal for highly lipophilic impurities. Hexane acts as the poor solvent at low temperatures[6].
Methanol / DCM 64.7 / 39.65.1 / 3.1Poor: The low boiling point of DCM makes hot gravity filtration difficult due to premature evaporation[6].

Mechanistic Insights: The Causality of Crystallization

As an application scientist, it is imperative to understand why specific techniques are employed, rather than merely following a recipe.

  • The Fluted Filter Paper Imperative: During hot gravity filtration, fluted filter paper is used instead of folded paper. This maximizes the surface area for liquid flow, minimizing the time the hot solution is exposed to cooler ambient air. This prevents the solution from dropping below its saturation temperature, which would cause premature crystallization in the funnel[7].

  • Thermodynamic vs. Kinetic Control: Slow cooling to room temperature ensures the system remains under thermodynamic control. The molecules of 4-Fluoro-2-methoxybiphenyl selectively pack into a highly ordered, low-energy crystal lattice, systematically excluding structurally dissimilar impurities. Conversely, plunging a hot solution directly into an ice bath forces kinetic precipitation, which rapidly traps solvent molecules and impurities within the forming solid matrix[8].

  • Anti-Solvent Titration Dynamics: In a dual-solvent system (e.g., Ethanol/Water), the solute is initially dissolved in the "good" solvent. The dropwise addition of the "poor" solvent (Water) lowers the overall dielectric capacity of the mixture. The sudden appearance of a "cloud point" is a visual indicator that the exact threshold of supersaturation has been breached[7]. Adding a few drops of the good solvent pushes the system just below this threshold, creating the perfect metastable environment for controlled nucleation[5].

Logical Workflow of Dual-Solvent Recrystallization

DualSolventRecrystallization N1 Crude 4-Fluoro-2-methoxybiphenyl N2 Dissolve in Hot Ethanol (78°C) N1->N2 N3 Hot Gravity Filtration (Remove Insoluble Impurities) N2->N3 N4 Titrate with Hot Water until Cloud Point Reached N3->N4 N5 Add Hot Ethanol Drops until Solution Clears N4->N5 N6 Slow Cool to 25°C (Thermodynamic Nucleation) N5->N6 N7 Ice Bath 0-4°C (Maximize Crystal Yield) N6->N7 N8 Vacuum Filtration & Cold Solvent Wash N7->N8 N9 Pure Crystalline Product N8->N9

Figure 1: Dual-solvent recrystallization workflow for 4-Fluoro-2-methoxybiphenyl.

Self-Validating Experimental Protocols

Protocol: Dual-Solvent Recrystallization (Ethanol/Water)

This protocol utilizes a mixed solvent system to tightly control the solubility gradient, ideal for compounds that are overly soluble in pure alcohols at room temperature[5].

Step 1: Initial Dissolution

  • Place the crude 4-Fluoro-2-methoxybiphenyl in an Erlenmeyer flask.

  • Add a minimum volume of absolute ethanol (approx. 2-3 mL per gram of crude) and heat to a gentle reflux (78 °C) using a hot plate.

  • Validation Checkpoint: The solution must be completely fluid. If undissolved solid remains, add hot ethanol dropwise until the solid dissolves. If the solid is a known insoluble impurity (e.g., metal catalyst), proceed to Step 2.

Step 2: Hot Filtration

  • Pre-warm a stemless glass funnel and a piece of fluted filter paper with hot ethanol.

  • Rapidly filter the boiling solution into a clean, heated Erlenmeyer flask to remove insoluble particulates[7].

Step 3: Anti-Solvent Titration

  • Keep the filtered solution at a gentle boil.

  • Add hot distilled water dropwise while swirling continuously.

  • Stop adding water the moment a faint, persistent cloudiness (precipitate) remains in the flask.

  • Validation Checkpoint: Add hot ethanol dropwise (usually 2-5 drops) until the solution becomes perfectly clear and transparent again. This confirms the solution is exactly at the saturation point[5].

Step 4: Crystal Growth & Isolation

  • Remove the flask from the heat source. Place it on an insulated surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature (approx. 30-45 minutes).

  • Validation Checkpoint: If no crystals form after 45 minutes, scratch the inside of the flask with a glass stirring rod to provide a high-energy nucleation site.

  • Once room temperature is reached, submerge the flask in an ice-water bath (0-4 °C) for 15 minutes to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2-3 mL of ice-cold ethanol/water mixture.

  • Leave the vacuum running for 10 minutes to pull air through the filter cake, then dry the crystals in a vacuum desiccator overnight.

Quality Control & Validation

To ensure the integrity of the recrystallized 4-Fluoro-2-methoxybiphenyl, the following analytical validations must be performed:

  • Melting Point Determination: Pure biphenyl derivatives exhibit a highly sharp melting point range (typically ≤ 1-2 °C). If the compound contains trapped solvent or impurities, the melting point will be significantly depressed and broadened[5],[7].

  • NMR Spectroscopy:

    
    H NMR must be utilized to confirm the absence of residual recrystallization solvent. For example, if ethanol is trapped within the crystal lattice, characteristic triplet (1.2 ppm) and quartet (3.7 ppm) signals will be visible in CDCl
    
    
    
    [3].

References

Sources

Method

storage and handling protocols for 4-Fluoro-2-methoxybiphenyl

Application Note: Advanced Storage, Handling, and Environmental Containment Protocols for 4-Fluoro-2-methoxybiphenyl As the application of fluorinated biphenyls expands across pharmaceutical cross-coupling syntheses and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Storage, Handling, and Environmental Containment Protocols for 4-Fluoro-2-methoxybiphenyl

As the application of fluorinated biphenyls expands across pharmaceutical cross-coupling syntheses and the development of advanced materials (such as Liquid Crystal Monomers, LCMs), the necessity for rigorous, scientifically grounded handling protocols has never been higher. 4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3) presents a unique physicochemical profile: the electron-donating methoxy group activates the biphenyl core, while the highly electronegative fluorine atom dictates its lipophilicity and environmental persistence.

This guide provides a comprehensive, causality-driven framework for the storage, handling, and stability validation of 4-Fluoro-2-methoxybiphenyl, designed for researchers who require absolute reagent integrity and strict environmental compliance.

Physicochemical Profile & Mechanistic Causality

To design an effective storage and handling protocol, one must first understand the intrinsic properties of the molecule. The behavior of 4-Fluoro-2-methoxybiphenyl is governed by the extreme stability of its C-F bond and its high octanol-water partition coefficient.

Table 1: Quantitative Data and Mechanistic Implications

ParameterQuantitative ValueMechanistic Rationale & Handling Implication
CAS Number 1214387-67-3Unique identifier for regulatory tracking and SDS compliance.
Molecular Weight 202.23 g/mol Relatively low molecular weight contributes to potential volatility under high vacuum or elevated temperatures.
Molecular Formula C13H11FOThe combination of C-F and ether linkages dictates high lipophilicity and resistance to standard metabolic degradation.
Recommended Storage 2°C to 8°CSuppresses thermal degradation, minimizes vapor pressure, and prevents slow oxidative cleavage of the methoxy ether.
Environmental Persistence > 300 days (Class Avg)Fluorinated biphenyls resist environmental degradation . Requires strict spill containment to prevent indoor dust accumulation.
Log Kow (Estimated) 3.5 - 4.5Highly lipophilic; partitions rapidly into organic solvents, necessitating the use of nitrile/fluoropolymer PPE to prevent dermal absorption.

Storage Protocols: The Causality of Containment

The storage architecture for 4-Fluoro-2-methoxybiphenyl is not merely about preserving yield; it is about preventing insidious degradation pathways that can poison downstream catalytic reactions (e.g., Pd(0)-catalyzed Suzuki-Miyaura couplings) .

  • Thermal Control (2-8°C): While the biphenyl backbone is thermally stable, the compound's vapor pressure at room temperature can lead to slow sublimation over months of storage. Refrigeration locks the compound in a low-energy state, preserving mass balance.

  • Actinic Light Protection (Amber Glass): UV radiation can induce radical formation, particularly at the electron-rich aromatic positions adjacent to the methoxy group. Amber glass filters out wavelengths below 500 nm, neutralizing photo-oxidative liabilities.

  • Inert Atmosphere (Argon Purge): Oxygen is the primary enemy of ether-containing aromatics. Over time, ambient

    
     can initiate peroxide formation at the methoxy carbon. Argon, being heavier than air, blankets the solid, displacing reactive oxygen and ambient moisture.
    

Safety & Handling: Mitigating Environmental Persistence

Recent environmental tracking has classified fluorinated biphenyl analogues (FBAs) as emerging persistent organic pollutants (POPs) due to their release from electronic waste and LCD manufacturing . Because they do not easily biodegrade, laboratory handling must prioritize containment over mere exposure reduction.

  • Ventilation: All weighing and transfer operations must occur within a HEPA/VOC-filtered chemical fume hood. This prevents the aerosolization of micro-particulates, which have been shown to partition heavily into indoor laboratory dust .

  • PPE Selection: Standard latex is highly permeable to lipophilic aromatics. Double-gloving with heavy-duty Nitrile (or Viton for solvent-heavy operations) is mandatory. The lipophilicity (Log Kow > 3.5) means that dermal exposure will result in rapid systemic absorption.

Workflow Visualization

HandlingWorkflow Start Primary Storage (2-8°C, Amber Glass) Equilibrate Equilibrate to Room Temp (Desiccator) Start->Equilibrate Pre-use Hood Fume Hood Transfer (Draft Shield Active) Equilibrate->Hood Dispense Dispensing & Weighing Hood->Dispense Spill Spill Event? Dispense->Spill Decon Solvent Decontamination (Isopropanol/Sorbent) Spill->Decon Yes Experiment Experimental Workflow Spill->Experiment No Decon->Hood Return to safe state Reseal Argon Purge & Reseal Experiment->Reseal Post-experiment Reseal->Start Return to storage

Workflow for the safe handling, environmental containment, and storage lifecycle of 4-Fluoro-2-methoxybiphenyl.

Experimental Protocol: Self-Validating Stability Assay

To ensure the integrity of 4-Fluoro-2-methoxybiphenyl before deployment in sensitive syntheses, researchers must verify its purity. This protocol is designed as a self-validating system ; it uses mass-balance logic to confirm that no undetected volatilization or insoluble polymerization has occurred.

Objective: Quantify chemical stability via HPLC-UV under standard vs. stressed conditions.

Phase 1: Baseline Establishment

  • Solvent Preparation: Prepare a diluent of 50:50 Acetonitrile:Water (HPLC Grade). Degas via sonication for 15 minutes to prevent oxidative artifacts during analysis.

  • Standard Formulation: Accurately weigh 10.0 mg of 4-Fluoro-2-methoxybiphenyl using an anti-static analytical balance. Dissolve in 10.0 mL of the diluent to create a 1.0 mg/mL stock solution.

  • Baseline Analysis (

    
    ):  Inject 10 µL of the stock solution into an HPLC-UV system (C18 column, 254 nm detection). Record the absolute peak area of the parent compound.
    

Phase 2: Stress Incubation (The Causality Test) 4. Thermal/Oxidative Stress: Aliquot 2 mL of the stock into a clear glass vial (exposing it to ambient light) and leave uncapped at 40°C for 48 hours. 5. Control Incubation: Aliquot 2 mL into an amber glass vial, purge the headspace with Argon, seal tightly with a PTFE-lined cap, and store at 2-8°C for 48 hours.

Phase 3: Self-Validation & Mass Balance 6. Post-Incubation Analysis: Inject both the stressed and control samples into the HPLC system under identical conditions. 7. Mass Balance Validation (Critical Step): Calculate the total peak area for all integrated peaks in the stressed sample.

  • System Validation Logic: The assay is considered valid and self-contained only if the sum of the peak areas in the stressed sample equals the initial baseline peak area (

    
    ).
    
  • Interpretation: If the total area drops by

    
    , it mechanistically proves that the compound has either volatilized out of the container or formed insoluble aggregates that were filtered out prior to injection. This immediately invalidates standard area-normalization techniques and requires a recalibration of laboratory storage parameters.
    

References

  • Evaluating the Environmental Persistence of Liquid Crystal Monomers Indoors and Outdoors Environmental Science & Technology (ACS Publications) URL:[Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies ACS Omega URL:[Link]

  • Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges International Journal of Environmental Research and Public Health (via PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-methoxybiphenyl

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of 4-Fluoro-2-methoxybiphenyl. The c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of 4-Fluoro-2-methoxybiphenyl. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and widely used method for synthesizing 4-Fluoro-2-methoxybiphenyl?

The most robust and versatile method for constructing the 4-Fluoro-2-methoxybiphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[2]

Causality: The Suzuki-Miyaura coupling is preferred due to its several key advantages:

  • High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[2]

  • Commercial Availability of Reagents: The necessary building blocks, such as aryl halides and boronic acids, are often commercially available or readily synthesized.

  • Favorable Toxicity Profile: The boron-containing reagents and byproducts are generally less toxic than those used in other cross-coupling reactions (e.g., involving organotin or organozinc compounds).

  • Well-Established Protocols: Extensive literature exists on optimizing Suzuki-Miyaura couplings, providing a solid foundation for troubleshooting and development.[3]

Q2: What are the primary strategic approaches for the Suzuki-Miyaura synthesis of 4-Fluoro-2-methoxybiphenyl?

There are two primary disconnection strategies for this target molecule, each with its own set of considerations:

  • Strategy A: Coupling of (4-fluoro-2-methoxyphenyl)boronic acid with a phenyl halide (e.g., bromobenzene or iodobenzene).

  • Strategy B: Coupling of a 4-fluoro-2-methoxy-phenyl halide (e.g., 1-bromo-4-fluoro-2-methoxybenzene) with phenylboronic acid .

The choice between these strategies often depends on the commercial availability, cost, and stability of the starting materials. Strategy B is frequently employed as phenylboronic acid is a common and inexpensive reagent, and the required 1-bromo-4-fluoro-2-methoxybenzene can be synthesized or procured.

Q3: What are the most critical parameters that influence the yield and success of the reaction?

The success of a Suzuki-Miyaura coupling is highly dependent on the careful optimization of several interacting parameters:

  • Palladium Catalyst and Ligand System: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, is crucial.[1] Ligands like SPhos and RuPhos are often effective for sterically hindered or electronically challenging substrates.[1] The ligand stabilizes the active Pd(0) species and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: The base plays a critical role in the transmetalation step, activating the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[4] The choice of base can significantly impact yield, with stronger bases sometimes being necessary but also potentially promoting side reactions.

  • Solvent System: The reaction is typically run in a two-phase system (e.g., toluene/water) or in a polar aprotic solvent like dioxane or THF.[1][4] The solvent must be capable of dissolving the organic substrates while also facilitating the action of the inorganic base.

  • Temperature: Reaction temperatures typically range from 80-110 °C.[1][4] The temperature must be high enough to drive the catalytic cycle but not so high as to cause degradation of reagents or the catalyst.

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Therefore, it is imperative to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction to prevent catalyst deactivation.[5]

Troubleshooting Guide: Common Issues and Solutions

Problem: My reaction yield is very low (<30%) or I see no product formation.
  • Potential Cause 1: Inactive Catalyst. The Pd(0) catalyst may have been oxidized due to exposure to air.

  • Potential Cause 2: Ineffective Base. The chosen base may not be strong enough or soluble enough to facilitate the transmetalation step.

    • Solution: Switch to a different base. For example, if K₂CO₃ is giving low yields, try K₃PO₄ or Cs₂CO₃, which are often more effective.[4] Ensure the base is a fine, dry powder to maximize its surface area and reactivity.

  • Potential Cause 3: Suboptimal Solvent or Temperature. The reaction kinetics may be too slow under the current conditions.

    • Solution: If using a THF/water system, consider switching to dioxane or toluene/water, which allows for higher reaction temperatures.[1] Incrementally increase the reaction temperature by 10 °C intervals, monitoring for product formation and potential degradation by TLC or GC.

Problem: I am observing significant amounts of homocoupled byproducts (biphenyl and/or 4,4'-difluoro-2,2'-dimethoxybiphenyl).
  • Potential Cause: Reaction Conditions Favoring Homocoupling. This often occurs when the rate of transmetalation is slow compared to other pathways in the catalytic cycle. It can also be exacerbated by the presence of oxygen.

    • Solution 1: Adjust Stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the boronic acid component. This can help drive the desired cross-coupling reaction over the competing homocoupling of the aryl halide.

    • Solution 2: Modify Catalyst/Ligand Ratio. Increasing the ligand-to-palladium ratio can sometimes suppress homocoupling by ensuring the palladium center is coordinatively saturated.

    • Solution 3: Change the Solvent. The choice of solvent can influence the relative rates of the catalytic cycle steps. Experiment with different solvent systems as mentioned above.

Problem: My starting aryl halide is being consumed, but the main byproduct is the de-halogenated starting material (e.g., 3-fluoroanisole).
  • Potential Cause: Proto-deboronation or Hydrolytic Dehalogenation. The boronic acid can be degraded by water and base before it couples (proto-deboronation). Alternatively, the aryl halide can undergo a competing reduction reaction.

    • Solution 1: Use a Non-Aqueous Base. Consider using a base like potassium fluoride (KF) which can be used under less aqueous conditions.

    • Solution 2: Control Water Content. While some water is necessary for many Suzuki protocols, excess water can be detrimental. Ensure solvents are appropriately anhydrous if the protocol calls for it, or precisely control the amount of water used in two-phase systems.

    • Solution 3: Lower Reaction Temperature. Higher temperatures can sometimes favor decomposition and reduction pathways. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Problem: Purification is difficult due to very close spots on a TLC plate.
  • Potential Cause: Formation of Structurally Similar Impurities. The impurity is likely a homocoupled product or an isomer, which has a polarity very similar to the desired product.

    • Solution 1: Optimize Reaction Selectivity. The best solution is to prevent the formation of the impurity in the first place. Revisit the troubleshooting steps above to minimize byproduct formation.

    • Solution 2: Advanced Chromatographic Techniques. If the impurity cannot be eliminated, try different solvent systems for column chromatography. A shallow gradient (e.g., slowly increasing ethyl acetate in hexane from 1% to 5%) can improve separation. If this fails, consider using a different stationary phase (e.g., alumina) or preparative HPLC.

    • Solution 3: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of closely related impurities.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes literature-reported conditions for Suzuki-Miyaura couplings of similar fluorinated aryl halides, providing a starting point for optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
11-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[1]
21-Bromo-2,4-difluorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)RuPhos (3)K₃PO₄Dioxane10088[1]
31-Chloro-pentafluorobenzenePhenylboronic acidPd-NHC complex (3)-CsFDioxane10060[1]

Experimental Workflow & Diagrams

Optimized Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Weigh Aryl Halide, Boronic Acid, & Base into oven-dried flask B Add Anhydrous Solvent (e.g., Dioxane or Toluene) A->B C Degas Mixture with Inert Gas (N2/Ar) for 20-30 min B->C D Add Pd Catalyst & Ligand under Inert Atmosphere C->D Maintain Inert Atmosphere E Heat Reaction Mixture (e.g., 80-100 °C) with vigorous stirring D->E F Monitor Progress by TLC / GC-MS E->F G Cool to RT, Quench (e.g., add water) F->G Upon Completion H Extract with Organic Solvent (e.g., EtOAc) G->H I Wash Organic Layer, Dry (e.g., MgSO4), & Concentrate H->I J Purify Crude Product via Flash Column Chromatography I->J K Characterize Pure Product (NMR, MS, etc.) J->K

Sources

Optimization

troubleshooting Suzuki coupling for 4-Fluoro-2-methoxybiphenyl

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-2-methoxybiphenyl via the Suzuki-Miyaura cross-coupling reaction. As an Application Scientist, I have designed this guide to move beyond generic proto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-2-methoxybiphenyl via the Suzuki-Miyaura cross-coupling reaction.

As an Application Scientist, I have designed this guide to move beyond generic protocols. The coupling of 2-bromo-4-fluoroanisole with phenylboronic acid presents specific mechanistic hurdles—primarily the steric hindrance imposed by the ortho-methoxy group and the competing rates of side reactions. This guide dissects the causality of these failures, provides a self-validating experimental protocol, and offers a diagnostic workflow to ensure your synthesis is robust and reproducible.

I. Mechanistic Bottlenecks & Failure Pathways

To troubleshoot effectively, we must first map where the catalytic cycle breaks down. The ortho-methoxy group on the aryl halide creates a steric shield around the C-Br bond, significantly raising the activation energy required for the oxidative addition of the Palladium(0) catalyst. When oxidative addition is sluggish, the catalytic cycle stalls, leaving the active Pd(0) species and the boronic acid vulnerable to degradation pathways.

CatalyticCycle Pd0 Active Pd(0) Species OA Oxidative Addition Complex (Ar-Pd-Br) Pd0->OA 2-Bromo-4-fluoroanisole (Hindered by ortho-OMe) PdBlack Pd Black (Catalyst Deactivation) Pd0->PdBlack O2 / Ligand Oxidation HomoC Homocoupling (Biphenyl Formation) Pd0->HomoC O2 + Boronic Acid TM Transmetalation Complex (Ar-Pd-Ph) OA->TM Base Prod 4-Fluoro-2-methoxybiphenyl TM->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration ProtoD Protodeboronation (Benzene Formation) Boronic Phenylboronic Acid Boronic->TM Transmetalation Boronic->ProtoD H2O / Excess Base

Fig 1: Suzuki coupling catalytic cycle highlighting critical failure pathways and side reactions.

II. Troubleshooting Q&A: The Causality of Failure

Q1: My reaction stalls at <30% conversion with high recovery of 2-bromo-4-fluoroanisole. Why is the reaction so sluggish? Causality: The ortho-methoxy group introduces severe steric bulk that physically impedes the approach of the palladium center, slowing down the oxidative addition step. If you are using standard ligands like Triphenylphosphine (PPh₃), the palladium center lacks both the electron density to force the addition and the steric bulk to promote subsequent reductive elimination. Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands are highly electron-rich (accelerating oxidative addition into the hindered C-Br bond) and sterically demanding (forcing the final product out during reductive elimination)[1]. They have been explicitly proven to overcome unprecedented steric hindrance in ortho-substituted Suzuki couplings[2].

Q2: LC-MS analysis shows a large peak for Benzene and unreacted aryl halide. What causes this? Causality: You are observing protodeboronation , a competitive side reaction where the carbon-boron bond of phenylboronic acid is cleaved by a proton source (usually water) in the presence of a base[3]. Because your oxidative addition is slow (due to the ortho-methoxy group), the boronic acid sits in the basic, aqueous environment too long and degrades before transmetalation can occur. Solution: Shift to an anhydrous solvent system (e.g., anhydrous 1,4-dioxane) and use a milder, anhydrous base like K₂CO₃ or Cs₂CO₃[4]. Alternatively, use a slow-release boron source like a potassium trifluoroborate salt or a MIDA boronate, which keeps the steady-state concentration of the active boronic acid low, preventing bulk degradation.

Q3: I am detecting significant amounts of Biphenyl. How do I suppress this homocoupling? Causality: Homocoupling is an oxidative process driven by the presence of oxygen. Oxygen oxidizes the Pd(0) catalyst or the phosphine ligands, which then facilitates the oxidative coupling of two phenylboronic acid molecules[3]. Solution: The presence of homocoupling is a direct failure of your inert atmosphere technique. Implement rigorous Schlenk techniques. Ensure your degassing procedure is flawless by using the freeze-pump-thaw method (minimum 3 cycles) rather than simple nitrogen bubbling[3]. Starting with a pure Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst can also mitigate initial homocoupling events[3].

Q4: The reaction mixture turns black within 30 minutes, and the yield is negligible. What happened? Causality: The black precipitate is "Pd black," an agglomeration of inactive palladium metal. This occurs when the phosphine ligand is oxidized (e.g., to a phosphine monoxide or bisoxide) by trace oxygen or overly harsh basic conditions, causing the ligand to detach from the metal[4]. Without the ligand, naked Pd(0) clusters together and crashes out of solution. Solution: Optimize the base. Studies show that switching from KOAc to K₂CO₃ can alter the ligand oxidation state dynamics, preserving the active monomeric Pd(0) species[4]. Ensure strict anaerobic conditions and consider using a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3) to ensure a controlled 1:1 Ligand-to-Palladium ratio.

III. Quantitative Optimization Data

To illustrate the impact of these variables, below is a summary of quantitative data comparing reaction parameters for sterically hindered ortho-substituted Suzuki couplings.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Primary ImpurityMechanistic Conclusion
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (4:1)8015%Unreacted SMPPh₃ is too small and electron-poor to overcome ortho-OMe hindrance.
2Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O (4:1)9045%BiphenylBidentate ligand improves stability, but slow OA allows O₂-mediated homocoupling.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (10:1)100>95%NoneSPhos perfectly accommodates steric bulk and accelerates the catalytic cycle[1].
4XPhos Pd G3K₂CO₃Anhydrous Dioxane10098%NoneAnhydrous conditions completely suppress protodeboronation[4].

IV. Diagnostic Workflow

Use the following logical decision tree to diagnose your specific crude LC-MS/GC-MS results and apply the correct corrective action.

TroubleshootingTree Start LC-MS / GC-MS Analysis of Crude Reaction Q1 High Unreacted 2-Bromo-4-fluoroanisole? Start->Q1 Q2 High Biphenyl (Homocoupling)? Start->Q2 Q3 High Benzene (Protodeboronation)? Start->Q3 A1 Switch to Buchwald Ligand (e.g., SPhos, XPhos) Q1->A1 Yes A2 Strict Degassing (Freeze-Pump-Thaw) Q2->A2 Yes A3 Use Anhydrous Solvent & Milder Base (K2CO3) Q3->A3 Yes

Fig 2: Diagnostic decision tree for LC-MS/GC-MS crude reaction mixture analysis.

V. Self-Validating Experimental Protocol

This protocol for the synthesis of 4-Fluoro-2-methoxybiphenyl utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is met.

Reagents:

  • 2-Bromo-4-fluoroanisole (1.0 equiv, 10 mmol)[5]

  • Phenylboronic acid (1.5 equiv, 15 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • K₂CO₃ (anhydrous, finely milled, 2.0 equiv, 20 mmol)

  • Anhydrous 1,4-Dioxane (40 mL)

Step 1: Rigorous Degassing & Assembly

  • Add 2-bromo-4-fluoroanisole, phenylboronic acid, and K₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous 1,4-dioxane.

  • Perform three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum Schlenk line.

  • Validation Checkpoint 1: During the final thaw under Argon, observe the liquid. There should be absolutely no micro-bubbles forming, indicating complete removal of dissolved O₂. If bubbles persist, perform a fourth cycle.

  • Under a positive flow of Argon, quickly add the XPhos Pd G3 precatalyst. Seal the flask.

Step 2: Reaction Execution & Kinetic Monitoring

  • Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) to ensure the heterogeneous base is well suspended.

  • Validation Checkpoint 2 (Colorimetric): Within 10 minutes, the solution should transition from pale yellow to a deep, clear orange/red, indicating the formation of the active Pd(0) species. If the solution turns opaque black, your system has an oxygen leak. Abort and restart.

  • Validation Checkpoint 3 (Analytical): After 2 hours, withdraw a 50 µL aliquot via a gas-tight syringe under Argon. Quench in 1 mL of EtOAc/H₂O. Run the organic layer on TLC (Hexanes:EtOAc 9:1) or LC-MS. The starting material peak should be <10% relative to the product. If >50%, inject an additional 1 mol% of catalyst.

Step 3: Workup & Purification

  • Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate and 50 mL of deionized water.

  • Validation Checkpoint 4: Check the pH of the aqueous layer. It must be >9. This ensures any unreacted boronic acid remains water-soluble as a borate salt and does not partition into your organic layer.

  • Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

VI. References

  • Wolfe JP, Singer RA, Yang BH, Buchwald SL. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. J Am Chem Soc.[Link]

  • ACS Publications. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Org. Process Res. Dev.[Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chem. Commun.[Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Fluorinated Biphenyl Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of fluorinated biphenyls. Fluorinated biphenyls are critical structural motifs in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of fluorinated biphenyls. Fluorinated biphenyls are critical structural motifs in medicinal chemistry and materials science. While the Suzuki-Miyaura cross-coupling reaction is the gold standard for constructing these scaffolds, the introduction of highly electronegative fluorine atoms fundamentally alters the thermodynamics and kinetics of the catalytic cycle.

This guide provides field-proven troubleshooting strategies, focusing on the delicate balance of reaction temperature , catalyst selection, and side-reaction mitigation.

Interactive Troubleshooting Guide (FAQs)

Q1: The Protodeboronation Dilemma

Question: When scaling up the synthesis of a polyfluorinated biphenyl at 95°C, my in-process controls show massive conversion of the boronic acid to fluorobenzene (protodeboronation) and very low cross-coupling yield. Why is this happening, and how do I fix it?

Scientist's Insight (Causality): This is a classic thermodynamic versus kinetic conflict. Fluorine atoms are strongly electron-withdrawing via the inductive effect (-I). This hyper-polarizes the carbon-boron bond, making it highly susceptible to hydrolytic cleavage (protodeboronation), especially under basic conditions at elevated temperatures 1. At 95°C, the rate of base-catalyzed hydrodeboronation vastly outpaces the rate of transmetalation.

Actionable Solution:

  • Lower the Temperature: Drop the reaction temperature to 70°C or even room temperature.

  • Upgrade the Catalyst: To compensate for the reduced transmetalation kinetics at lower temperatures, you must use a highly active, sterically demanding biaryl phosphine ligand (e.g., XPhos or CyJohnPhos) paired with

    
    1.
    
  • Soften the Base: Swap strong bases (like

    
    ) for milder alternatives (e.g., 
    
    
    
    ) in a biphasic THF/Toluene/
    
    
    system to minimize base-catalyzed deboronation 1.
Q2: Homocoupling at Reduced Temperatures

Question: After dropping the temperature to 70°C to protect my polyfluorinated boronic acid, I am now observing up to 15% of a symmetrical fluorinated biphenyl homocoupling product. Why does lowering the temperature trigger homocoupling?

Scientist's Insight (Causality): Homocoupling occurs when the oxidative addition of the aryl halide becomes the rate-limiting step relative to transmetalation. At lower temperatures, if your aryl halide is electron-rich or sterically hindered, the Pd(0) center struggles to insert into the C-X bond. Meanwhile, two equivalents of the fluorinated boronic acid transmetalate onto the Pd(II) center, followed by reductive elimination to form the homocoupled byproduct 1.

Actionable Solution: Adjust the Palladium-to-Ligand ratio. Standard Suzuki-Miyaura protocols often suggest a 1:2.5 Pd:Ligand ratio, but shifting to a 1:1.5 metal-to-ligand ratio has been empirically shown to suppress homocoupling in fluorinated systems while maintaining high cross-coupling yields 1. Additionally, ensure absolute exclusion of oxygen, as


 acts as an oxidant that directly drives Pd-catalyzed homocoupling.
Q3: Thermal Activation of Heterogeneous Catalysts

Question: We are transitioning from homogeneous Pd to supported Pd nanoparticles (e.g., G-COOH-Pd-10) for easier purification. However, at 70°C, the Turnover Frequency (TOF) is abysmal. Do heterogeneous systems require different thermal profiles?

Scientist's Insight (Causality): Yes. Unlike homogeneous complexes that are fully solvated and highly active at low temperatures, heterogeneous nanoparticles often require higher activation energy to overcome solid-liquid mass transfer limitations and facilitate the catalytic cycle. Studies on graphene-supported Pd nanoparticles demonstrate that increasing the temperature from 70°C to 110°C is strictly required to achieve high TOF (up to 67


) and drive the conversion of fluorinated aryl bromides 2.

Actionable Solution: Run heterogeneous couplings at 110°C. Because this higher temperature will inevitably accelerate the protodeboronation of your fluorinated boronic acid, you must use a stoichiometric excess (1.5 to 2.0 equivalents) of the boronic acid to ensure complete consumption of the aryl halide 32.

Quantitative Data Analysis

The following table summarizes the quantitative impact of temperature and catalyst choice on the reaction pathways of fluorinated substrates.

Catalyst SystemSubstrate TypeTemp (°C)Primary Issue at TempOptimal Solution

/ XPhos
Polyfluorinated95°CMassive ProtodeboronationDecrease to 70°C; Use milder base

/ XPhos
Polyfluorinated70°CHomocoupling (>2%)Adjust Pd:Ligand ratio to 1:1.5
G-COOH-Pd-10 (NPs)Monofluorinated70°CLow Conversion / Low TOFIncrease to 110°C
G-COOH-Pd-10 (NPs)Monofluorinated110°CBoronic Acid DepletionUse 1.5 - 2.0 eq. Boronic Acid

Process Visualization

G Start Start: Fluorinated Biphenyl Synthesis Eval Evaluate Catalyst & Substrate Stability Start->Eval HighTemp Heterogeneous Pd Run at 95-110°C Eval->HighTemp Supported NPs LowTemp Homogeneous Pd Run at 25-70°C Eval->LowTemp Pd2(dba)3 IPC Self-Validating IPC (19F-NMR) HighTemp->IPC LowTemp->IPC Deboron Issue: Protodeboronation (Fluorobenzene detected) IPC->Deboron Homocoup Issue: Homocoupling (Symmetrical biphenyl) IPC->Homocoup Success Optimal Yield Achieved IPC->Success Opt1 Decrease Temp & Use Milder Base Deboron->Opt1 Opt2 Adjust Pd:Ligand Ratio Ensure O2-Free Homocoup->Opt2 Opt1->LowTemp Opt2->LowTemp

Fig 1: Logical troubleshooting workflow for temperature optimization in fluorinated biphenyl synthesis.

Self-Validating Protocol: Temperature-Optimized Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating In-Process Control (IPC) step that mathematically verifies the reaction trajectory before workup.

Step 1: Anaerobic Preparation To a flame-dried Schlenk flask under an argon atmosphere, add the fluorinated aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.0 equiv for homogeneous, 1.5 equiv for heterogeneous), and


 (2.2 equiv). Add a degassed solvent mixture of THF/Toluene/

(3:3:1) via syringe 1.

Step 2: Catalyst Ligation In a separate argon-purged vial, pre-mix


 (5 mol %) and the phosphine ligand (e.g., XPhos or CyJohnPhos) at a strictly controlled 1:1.5 metal-to-ligand ratio to suppress homocoupling 1. Transfer the active catalyst solution to the main reaction vessel.

Step 3: Temperature-Controlled Coupling Seal the vessel and heat to the optimized temperature (70°C for homogeneous polyfluorinated substrates; 110°C for robust heterogeneous nanoparticle systems) with vigorous stirring 42.

Step 4: Self-Validating In-Process Control (IPC) After 4 hours, withdraw a 50 µL aliquot under argon. Dilute in


 and analyze via 

-NMR using an internal standard (e.g., trifluorotoluene). Why this is self-validating: Unlike GC-MS, which suffers from variable ionization response factors,

-NMR allows for the direct, stoichiometric quantification of the desired fluorinated biphenyl against the protodeboronated side-product (fluorobenzene) 5. If the integral of the protodeboronation peak exceeds 10%, immediately halt heating, cool the reaction, and re-evaluate the base/temperature parameters.

Step 5: Workup Upon confirmed completion via IPC, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous


, and purify via silica gel column chromatography [[4]]().

References

  • Source: National Institutes of Health (PMC)
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: Arabian Journal of Chemistry URL
  • Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling Source: Benchchem URL
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI URL

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-2-methoxybiphenyl Reactions

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields and stalled conversions when working with sterical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields and stalled conversions when working with sterically congested biaryl systems.

The molecule 4-Fluoro-2-methoxybiphenyl presents a unique synthetic challenge. The ortho-methoxy group forces the biphenyl rings out of coplanarity, creating a significant steric shield around the C1-C1' axis. Simultaneously, the fluorine atom exerts strong inductive electron-withdrawing effects. This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to help you master cross-coupling and functionalization reactions involving this challenging motif.

Part 1: Troubleshooting & Causality FAQs

Q1: Why do standard Suzuki-Miyaura couplings fail or give low yields when synthesizing or functionalizing 4-Fluoro-2-methoxybiphenyl? A: The primary challenge arises from the severe steric hindrance created by the ortho-methoxy substituent. This bulky group physically impedes the approach of the transmetalating agent (e.g., the boronic acid) to the palladium center[1]. Furthermore, the oxygen atom of the methoxy group can weakly coordinate to the electrophilic Pd(II) intermediate. This creates a stable but unreactive palladacycle-like state that stalls the catalytic cycle. Because transmetalation is delayed, competing side reactions—such as protodeboronation or hydrodehalogenation—are given the time to outcompete the desired cross-coupling pathway[1].

Q2: Which ligand systems are most effective for overcoming this specific steric congestion? A: Standard phosphines like PPh₃ are entirely insufficient for ortho-substituted biphenyls. You must utilize ligands engineered for "flexible steric bulk"[2]:

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can adopt multiple conformations. They provide a small enough profile to accommodate the hindered 4-fluoro-2-methoxybiphenyl substrate during the oxidative addition step, while possessing enough bulk to force the final reductive elimination step[2].

  • AntPhos / Buchwald Ligands: For extremely demanding couplings, ligands like AntPhos have shown unprecedented reactivity. The anthracenyl moiety uniquely coordinates with the Pd center to stabilize the complex and prevent β-hydride elimination[3]. Similarly, the electron-rich dicyclohexylphosphine moiety in Buchwald ligands (like SPhos) accelerates oxidative addition while the lower biphenyl ring prevents catalyst degradation[4].

Q3: My reaction mixture turns black within 30 minutes, and conversion stalls at 15%. What is happening mechanistically? A: The black precipitate is "Palladium Black" (inactive Pd(0) nanoparticles). This occurs when the rate of reductive elimination is too slow due to steric clashing, or when the ligand dissociates from the metal center. In sterically hindered substrates, if transmetalation is delayed, the Pd(II) complex is left vulnerable to degradation. To troubleshoot, ensure stringent anhydrous and anaerobic conditions, as oxygen accelerates ligand oxidation[1]. Additionally, increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 2:1) to maintain metal coordination.

MechanisticPathway cluster_0 Steric Hindrance Mechanism cluster_1 Catalytic Resolution A 4-Fluoro-2-methoxybiphenyl Substrate B Pd(0) Oxidative Addition A->B C Steric Clash at Transmetalation (ortho-OMe group) B->C D Flexible Steric Bulk Ligands (e.g., NHC, AntPhos) C->D Ligand Optimization E Facilitated Transmetalation D->E F Reductive Elimination (Target Product) E->F

Mechanistic pathway showing ligand-based resolution of steric hindrance in cross-coupling.

Part 2: Quantitative Ligand Performance Data

When selecting a catalyst system for 4-Fluoro-2-methoxybiphenyl functionalization, empirical data dictates that flexible bulk is mandatory. Below is a summary of catalyst performance for sterically demanding ortho-methoxy biphenyl couplings.

Catalyst SystemLigand TypeSteric ToleranceTypical Yield (%)Primary Mechanistic Advantage
Pd(PPh₃)₄ Monodentate PhosphineLow< 20%Baseline reference; suffers from rapid Pd black precipitation.
Pd(OAc)₂ / SPhos Buchwald BiarylHigh75 - 85%Electron-rich dicyclohexyl moiety accelerates oxidative addition[4].
Pd / NHC (Imidazolium) N-Heterocyclic CarbeneVery High85 - 95%Flexible steric bulk adapts to substrate during transmetalation[2].
Pd / AntPhos Anthracenyl PhosphineExtreme> 90%Anthracenyl coordination prevents β-hydride elimination[3].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your results, the following step-by-step methodology for the Suzuki-Miyaura cross-coupling of sterically hindered biphenyls incorporates built-in validation checkpoints.

Optimized Suzuki-Miyaura Cross-Coupling Workflow

Step 1: Catalyst Pre-activation (Glovebox Required)

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2.0 mol%) and the selected ligand (e.g., NHC salt or AntPhos, 4.0 mol%). Add 2 mL of anhydrous THF and stir for 15 minutes at room temperature.

  • Causality: Pre-mixing allows the active L-Pd(0) species to form without competition from the bulky substrate.

  • Validation Checkpoint: The solution should transition to a clear, pale yellow or orange color. If the solution remains cloudy or turns black, oxygen ingress has occurred, or the ligand is degraded. Abort and prepare fresh.

Step 2: Substrate & Partner Addition

  • Action: Add the 4-Fluoro-2-methoxybiphenyl halide precursor (1.0 equiv) and the corresponding boronic acid (1.5 equiv).

  • Causality: A slight excess of boronic acid is used to compensate for minor protodeboronation side reactions that occur while waiting for the sterically hindered transmetalation step[1].

Step 3: Base and Solvent Addition

  • Action: Add finely milled anhydrous K₃PO₄ (2.0 equiv) suspended in 3 mL of anhydrous Toluene. Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Causality: K₃PO₄ is a mild, insoluble base that slowly activates the boronic acid, preventing a buildup of reactive intermediates that could decompose before the hindered Pd-complex is ready to accept them.

Step 4: Thermal Cycling and Monitoring

  • Action: Heat the reaction mixture to 80°C under vigorous stirring (800 rpm) for 12–24 hours.

  • Validation Checkpoint: After 2 hours, briefly halt stirring. The solution should remain homogenous (excluding the suspended base). If a fine black precipitate (Pd black) is observed coating the flask walls, the catalyst has died. Cool the reaction, add an additional 1 mol% of Pd/Ligand complex, and resume heating.

ExperimentalWorkflow Step1 1. Reagent Prep (Glovebox) Step2 2. Catalyst Loading Pd(OAc)2 + Ligand Step1->Step2 Check1 Validation: Clear Soln? Step2->Check1 Check1->Step1 No (O2 present) Step3 3. Heat to 80°C (Anhydrous) Check1->Step3 Yes Check2 Validation: No Pd Black? Step3->Check2 Check2->Step2 No (Pd black) Step4 4. Workup & Isolation Check2->Step4 Yes

Self-validating experimental workflow for sterically hindered biphenyl cross-coupling.

References

  • [4] ResearchGate. An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Available at: [Link]

  • [3] Royal Society of Chemistry (RSC). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • [2] Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Biphenyl Synthesis

Welcome to the Advanced Applications Troubleshooting Guide. As researchers and process chemists scaling up biphenyl syntheses via Suzuki-Miyaura cross-coupling, one of the most persistent and yield-limiting side reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Guide. As researchers and process chemists scaling up biphenyl syntheses via Suzuki-Miyaura cross-coupling, one of the most persistent and yield-limiting side reactions you will encounter is homocoupling .

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality of homocoupling side reactions, providing you with mechanistically grounded, self-validating protocols to ensure high-fidelity carbon-carbon bond formation.

Mechanistic Divergence: Cross-Coupling vs. Homocoupling

To eliminate an impurity, you must first understand its kinetic pathway. In Suzuki-Miyaura couplings, homocoupling typically manifests as the symmetrical dimer of your arylboronic acid (oxidative homocoupling) or, less commonly, your aryl halide (reductive homocoupling).

The oxidative homocoupling of boronic acids is driven by two primary culprits: oxygen ingress and unreduced Pd(II) precatalysts . When the active Pd(0) species is oxidized to Pd(II) by


, it undergoes two sequential transmetalation events with the boronic acid. Subsequent reductive elimination yields the symmetrical biaryl impurity, consuming two equivalents of your valuable boronic acid in the process ()[1].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd O2 O2 Ingress / Pd(II) Precatalyst Pd0->O2 Oxidation PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Arylboronic Acid) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Biphenyl Product RedElim->Product OxHomo Oxidative Homocoupling (Consumes 2 eq. Boronic Acid) O2->OxHomo OxHomo->Pd0 Reduction Dimer Symmetrical Biaryl Impurity OxHomo->Dimer

Mechanistic divergence between desired Suzuki cross-coupling and oxidative homocoupling pathways.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak corresponding to the symmetrical dimer of my boronic acid. I am already applying a vacuum/backfill cycle. Why is this still happening? A1: Standard vacuum/backfill cycles in Schlenk flasks often leave trace dissolved oxygen in the solvent matrix, which acts as an oxidant to drive the homocoupling cycle. Furthermore, if you are using a Pd(II) precatalyst (e.g.,


 or 

), the initial reduction to the active Pd(0) state inherently consumes your boronic acid via homocoupling if no other reducing agent is present ()[2].

Q2: How can I chemically suppress the Pd(II)-mediated homocoupling pathway? A2: You must decouple the catalyst activation step from the transmetalation step. The addition of a mild reducing agent, such as potassium formate (1–2 equivalents) , prior to catalyst introduction will rapidly reduce Pd(II) to Pd(0) without interfering with the primary catalytic cycle. Combined with a rigorous subsurface nitrogen sparge, this nearly eliminates baseline oxidative homocoupling[2][3].

Q3: How does the reagent addition sequence affect the formation of the dimer? A3: Bimolecular homocoupling is highly dependent on the steady-state concentration of the boronic acid. By employing a slow addition (e.g., via a syringe pump over 2-4 hours) of the boronate ester into the reaction mixture, you maintain a kinetically low concentration of the transmetalating agent. This heavily favors the cross-coupling cycle (which relies on the aryl halide concentration) over the bimolecular homocoupling pathway[3].

Q4: Can ligand selection influence the ratio of cross-coupling to homocoupling? A4: Absolutely. The use of bulky, electron-rich phosphine ligands (such as Buchwald ligands like SPhos or XPhos) accelerates both oxidative addition and reductive elimination. By speeding up the desired catalytic cycle, the catalyst spends less time in intermediate states susceptible to side reactions, effectively outcompeting the homocoupling pathway ()[1].

Q5: Should I reconsider the boronic acid derivative itself? A5: Yes. Free boronic acids are prone to rapid, uncontrolled transmetalation and degradation (e.g., protodeboronation). Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate , provides a slower, controlled release of the active boronic species into the catalytic cycle, mimicking the kinetic benefits of slow physical addition ()[1][4].

Quantitative Impact of Process Modifications

The following table summarizes the causal relationship between specific process modifications and the resulting product distribution, based on optimized scale-up campaigns for pharmaceutical intermediates[2][3].

Reaction ConditionCross-Coupling Yield (%)Homocoupled Dimer (%)Mechanistic Rationale
Pd(OAc)₂, Air, Bolus Addition < 40%> 50%

continuously reoxidizes Pd(0); high boronic acid concentration favors dimerization.
Pd(OAc)₂, N₂ Sparge, Bolus Addition 65%25%

excluded, but initial Pd(II) reduction still consumes boronic acid to generate Pd(0).
Pd(OAc)₂, N₂ Sparge, K-Formate 85%8%Potassium formate selectively reduces Pd(II) to Pd(0), preserving the boronic acid inventory.
Pd(OAc)₂, N₂ Sparge, K-Formate, Slow Addition > 95% < 1% Low steady-state concentration of boronic acid kinetically starves the bimolecular dimerization pathway.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely on assumptions. Use the following self-validating protocols to guarantee your system is primed for cross-coupling.

Protocol A: Rigorous Subsurface Sparging & Catalyst Activation

Objective: Eliminate dissolved oxygen and pre-reduce Pd(II) to prevent initial oxidative homocoupling.

  • Solvent Preparation: Charge the reaction vessel with the required aqueous/organic solvent mixture (e.g., Toluene/Water).

  • Subsurface Sparging: Insert a sparging needle directly into the liquid phase. Bubble high-purity Nitrogen or Argon vigorously for a minimum of 30 minutes .

    • Self-Validation Check: Use an inline dissolved oxygen (DO) probe or a resazurin indicator aliquot to verify

      
       levels are < 1 ppm before proceeding.
      
  • Reagent Loading: Under a positive flow of inert gas, add the aryl halide (1.0 eq), base (e.g.,

    
    , 2.0 eq), and potassium formate (1.5 eq) .
    
  • Catalyst Introduction: Add the Pd(II) precatalyst. Heat the mixture to 40°C for 15 minutes to allow the formate to reduce the Pd(II) to the active Pd(0) species.

Protocol B: Kinetically Controlled Boronate Addition

Objective: Maintain a low steady-state concentration of the transmetalating agent.

  • Preparation of Boronate Feed: Dissolve the arylboronic acid or Bpin ester (1.1 eq) in a minimum volume of rigorously degassed solvent.

  • Syringe Pump Setup: Load the solution into a gas-tight syringe and mount it on a programmable syringe pump.

  • Slow Addition: Set the addition rate to deliver the boronate over a 2 to 4-hour period into the actively refluxing reaction mixture from Protocol A.

    • Self-Validation Check: Pause the addition after 30 minutes. Pull a 50 µL aliquot, quench, and analyze via LC-MS. The ratio of cross-coupled product to homocoupled dimer must be > 20:1. If a significant dimer peak is observed, halt the addition immediately—your system has an oxygen leak or the addition rate is too fast.

  • Completion: Once addition is complete, stir for an additional 1 hour, then cool and work up.

Troubleshooting Logic Workflow

If homocoupling persists despite the protocols above, use the following decision tree to isolate the variable.

Troubleshooting Start High Homocoupling Detected Identify Identify Impurity via LC-MS Start->Identify Boronic Boronic Acid Dimer (Oxidative) Identify->Boronic Halide Aryl Halide Dimer (Reductive) Identify->Halide O2Check Implement Subsurface N2 Sparge Boronic->O2Check PdCheck Add K-Formate for Pd(II) Reduction Boronic->PdCheck AddCheck Use Syringe Pump for Slow Addition Boronic->AddCheck LigandCheck Switch to Bulky Ligand (e.g., XPhos) Halide->LigandCheck CatLoad Reduce Catalyst Loading Halide->CatLoad

Decision tree for identifying and resolving oxidative vs. reductive homocoupling side reactions.

References

  • Patterson, D. E., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development, 2007, 11(3), 359–364.[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.[Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 4-Fluoro-2-methoxybiphenyl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with isolating 4-Fluoro-2-methoxybiphenyl .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with isolating 4-Fluoro-2-methoxybiphenyl . Typically synthesized via a Suzuki-Miyaura cross-coupling reaction, this unsymmetrical biaryl presents unique purification hurdles, including co-elution with unreacted aryl halides, contamination from homocoupled byproducts, and streaking caused by residual palladium catalysts.

This guide provides a self-validating methodology, quantitative retention data, and field-proven troubleshooting strategies to ensure high-purity isolation.

I. Quantitative Data & Method Parameters

To successfully isolate 4-Fluoro-2-methoxybiphenyl, you must exploit the subtle polarity differences between the target biaryl, the highly non-polar homocoupled byproducts, and the polar boronic acid precursors. The table below summarizes the expected Retention Factors (


) across different normal-phase solvent systems.
CompoundHexane:EtOAc (95:5)

Hexane:Toluene (80:20)

Hexane:DCM (70:30)

4,4'-Difluorobiphenyl (Homocoupled Byproduct)0.750.800.70
2-Bromoanisole (Starting Material)0.550.650.55
4-Fluoro-2-methoxybiphenyl (Target Product)0.40 0.50 0.45
4-Fluorophenylboronic acid (Starting Material)0.050.050.10
Triphenylphosphine Oxide (Ligand Byproduct)0.000.000.05
II. Purification Workflow Diagram

G A Crude Suzuki Mixture B Aqueous Workup & Pd Filtration A->B C Dry Loading (1:40 Sample:Silica) B->C D Flash Chromatography (Hexane/EtOAc) C->D E Fraction Collection D->E F Co-eluting Fractions (Impurities) E->F Mixed Rf G Pure Fractions (Target Biaryl) E->G Single Rf H Orthogonal Separation (e.g., Hexane/Toluene) F->H I Concentration & Characterization G->I H->D

Workflow for the chromatographic purification of 4-Fluoro-2-methoxybiphenyl.

III. Step-by-Step Methodology (Self-Validating System)

This protocol utilizes normal-phase flash chromatography, relying on an adsorption-desorption mechanism where compounds are retained based on their adsorptive affinity for the acidic silica media 1.

Phase 1: Pre-Chromatography Workup
  • Quench & Extract: Quench the Suzuki coupling reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash & Dry: Wash the combined organic layers with brine, then dry over anhydrous

    
    .
    
  • Palladium Scavenging: Filter the dried organic solution through a tightly packed pad of Celite to remove precipitated palladium black 2. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: Spot the residual aqueous phase on a TLC plate. If no UV-active spots are visible, the biaryl has been successfully and completely extracted into the organic phase.

Phase 2: Dry Loading
  • Dissolution: Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).

  • Silica Addition: Add standard chromatographic silica gel (230-400 mesh) to the flask. Maintain a strict sample-to-silica weight ratio of 1:40 3.

  • Evaporation: Evaporate the DCM slowly on a rotary evaporator until the silica is completely dry.

  • Validation Checkpoint: The dry-loaded silica must behave as a free-flowing powder. Any clumping indicates residual DCM, which will prematurely elute the target compound and cause severe band broadening.

Phase 3: Flash Column Execution
  • Column Packing: Slurry-pack a column with silica gel using 100% Hexane. Evenly distribute the dry-loaded powder onto the flat surface of the silica bed and top with a 1 cm layer of protective sea sand.

  • Isocratic Wash: Elute the column with 1 to 2 Column Volumes (CV) of 100% Hexane. This clears the highly non-polar homocoupled byproducts (e.g., 4,4'-difluorobiphenyl) 3.

  • Gradient Elution: Gradually step the gradient to 95:5 Hexane:EtOAc to elute the 4-Fluoro-2-methoxybiphenyl.

  • Validation Checkpoint: The protocol is successful if the isolated fractions yield a single, distinct spot on TLC (

    
     ~0.40 in 95:5 Hexane:EtOAc) and the 
    
    
    
    NMR spectrum shows no residual aryl halide peaks.
IV. Troubleshooting Guide

Q: My target compound (4-Fluoro-2-methoxybiphenyl) is co-eluting with the 2-bromoanisole starting material. How can I resolve this? Causality: Biphenyls and their corresponding monomeric aryl halide precursors often share similar dipole moments, leading to nearly identical retention factors (


) in standard alkane/ester solvent systems (like Hexane/EtOAc) due to purely polar adsorption mechanisms.
Solution:  Switch to an orthogonal solvent system that exploits specific 

molecular interactions. Using a Hexane:Toluene (80:20) or Hexane:DCM (70:30) gradient introduces aromatic

stacking interactions between the solvent, the silica surface, and the aromatic rings. This differentially retards the biaryl compared to the monomeric aryl halide, allowing for clean separation.

Q: I am observing severe streaking of the product band across multiple fractions, which is ruining my resolution and reducing my final yield. What is happening? Causality: Streaking in normal-phase chromatography of Suzuki products is typically caused by either column overloading or the presence of residual Lewis acidic palladium species coordinating with the weakly acidic silica gel 1. Solution: First, ensure your sample-to-silica ratio does not exceed 1:40 for dry loading 3. If overloading is not the issue, treat the crude extract with a palladium scavenger (e.g., activated carbon/Darco G-60) prior to chromatography 2.

Q: The product fractions have a distinct yellow/brown tint, but TLC shows only a single spot under UV light. Is my product pure? Causality: Trace soluble palladium complexes or oxidized phosphine ligands (e.g., triphenylphosphine oxide) often co-elute with moderately polar biaryls. Because they are highly conjugated, even parts-per-million (ppm) levels will discolor the solution, though they may not resolve as distinct spots on standard silica TLC plates. Solution: Wash the combined organic fractions with a 10% aqueous solution of sodium bisulfite, or perform a secondary rapid filtration through a short plug of neutral alumina. Alumina has a significantly higher affinity for transition metal complexes than standard silica gel.

V. Frequently Asked Questions (FAQs)

Q: Is dry loading strictly necessary for 4-Fluoro-2-methoxybiphenyl? A: Yes. While wet loading is faster, 4-Fluoro-2-methoxybiphenyl has limited solubility in 100% hexanes. If you attempt to wet-load the sample using a stronger solvent like DCM, the sample band will travel down the column prematurely before the solvent diffuses, ruining the resolution. Dry loading ensures a perfectly narrow initial band, maximizing the difference in


 (

) between the components 3.

Q: How do I know exactly when to switch from the isocratic hexane wash to the Hexane/EtOAc gradient? A: Track the elution volumetrically in Column Volumes (CV). Elute 1.5 to 2 CVs of 100% hexane to completely clear the column of homocoupled byproducts [[3]](). Once TLC monitoring of the eluent confirms the non-polar front has passed (no spots at


 > 0.70), introduce the 95:5 Hexane:EtOAc gradient to elute the target compound.
VI. References
  • Title: Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling Source: Organic Syntheses URL:

  • Title: General methods for flash chromatography using disposable columns Source: PMC (PubMed Central) URL:

  • Title: Successful flash chromatography Source: Biotage URL:

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Spectroscopic Characterization of 4-Fluoro-2-methoxybiphenyl: A Comparative Guide

Executive Summary In modern drug development, fluorinated biaryls are privileged scaffolds used to modulate lipophilicity, metabolic stability, and target binding affinity. 4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, fluorinated biaryls are privileged scaffolds used to modulate lipophilicity, metabolic stability, and target binding affinity. 4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3) is a critical intermediate in this space. However, characterizing this compound presents a distinct analytical challenge: differentiating it from tightly related regional isomers (such as 4'-fluoro-2-methoxybiphenyl) and accurately quantifying its purity without relying on expensive, compound-specific primary reference standards.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) for the characterization of 4-Fluoro-2-methoxybiphenyl, providing drug development professionals with field-proven, self-validating protocols.

Comparative Evaluation of Analytical Modalities

To establish a robust Certificate of Analysis (CoA), researchers must utilize orthogonal techniques that compensate for each other's blind spots.

19F NMR vs. LC-HRMS: The Core Comparison
  • 19F Nuclear Magnetic Resonance (NMR): 19F NMR is the definitive gold standard for fluorinated pharmaceuticals. Fluorine-19 has a 100% natural abundance, a spin of 1/2, and a massive chemical shift window (>300 ppm)[1]. This makes it exquisitely sensitive to the local electronic environment. Crucially, as demonstrated in the[2], quantitative 19F NMR (qNMR) allows for absolute purity determination using a universal internal standard, bypassing the need for a primary standard of the biphenyl itself.

  • High-Resolution Mass Spectrometry (LC-HRMS): While NMR excels at structural elucidation and absolute quantification, its limit of detection (LOD) is typically around 1%. LC-HRMS is required to detect trace organic impurities. However, MS is structurally blind to regional isomers; 4-fluoro-2-methoxybiphenyl and 4'-fluoro-2-methoxybiphenyl will both exhibit an identical exact mass ([M+H]+ at m/z 203.0867) and nearly identical fragmentation patterns.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR provides a rapid, non-destructive functional group fingerprint (verifying the C-O-C and C-F bonds) but lacks the regiochemical resolution of NMR and the sensitivity of MS.

Differentiating Structural Isomers via Causality in NMR

The true power of NMR lies in its ability to map electron density. In 4-Fluoro-2-methoxybiphenyl , the fluorine and the methoxy group are on the same ring (meta to each other). The strongly electron-donating methoxy group alters the local magnetic shielding of the ring. In contrast, in 4'-Fluoro-2-methoxybiphenyl , the fluorine is on the opposite ring. Because the bulky 2-methoxy group forces the two phenyl rings out of coplanarity (steric twist), extended pi-conjugation across the biaryl bond is broken. Consequently, the 19F chemical shift of the 4-fluoro isomer will distinctively reflect a localized, intra-ring electronic environment, allowing for immediate and unambiguous differentiation from the 4'-fluoro isomer.

Quantitative Data Summary

Table 1: Comparative Performance of Analytical Modalities
Analytical TechniquePrimary FunctionIsomer DifferentiationPurity QuantificationLimit of Detection (LOD)
19F qNMR Fluorine environment & Absolute PurityExcellent (Distinct chemical shifts)High (No primary standard needed)~0.1 - 1.0%
1H / 13C NMR Carbon framework & RegiochemistryExcellent (Coupling constants)Moderate (Requires longer scans)~1.0%
LC-HRMS Exact mass & Trace impurity profilingPoor (Identical exact mass)Relative (Requires standard curve)< 0.01%
FT-IR Functional group verificationPoor (Overlapping fingerprint regions)Qualitative only~5.0%
Table 2: Expected Spectroscopic Signatures for 4-Fluoro-2-methoxybiphenyl
TechniqueKey Signal / ValueAssignmentDiagnostic Value
19F NMR ~ -112 to -115 ppm (singlet)Aromatic C-FConfirms fluorine presence and specific ring environment.
1H NMR ~ 3.80 ppm (singlet, 3H)-OCH3 protonsConfirms the intact methoxy ether linkage.
13C NMR ~ 163 ppm (doublet, ¹J_CF ≈ 245 Hz)C-F carbon (C-4)Large scalar coupling definitively maps the fluorinated carbon.
HRMS (ESI+) m/z 203.0867[M+H]+ ionValidates exact elemental composition (C13H11FO).
FT-IR ~ 1250 cm⁻¹, ~ 1050 cm⁻¹C-O-C stretch, C-F stretchRapid orthogonal confirmation of functional groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental parameters.

Protocol A: Quantitative 19F NMR (qNMR) for Absolute Purity

This protocol uses an internal standard to establish a known molar ratio, validating the sample's purity without a compound-specific reference.

  • Sample Preparation: Using a highly calibrated microbalance, precisely weigh ~15.0 mg of 4-Fluoro-2-methoxybiphenyl and ~5.0 mg of an internal standard (e.g., Trifluoroacetic acid, TFA, or 1,4-Difluorobenzene).

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Parameter Optimization (Critical Step): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Causality: You must set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the fluorine nuclei (typically D1 = 20–30 seconds)[3]. If D1 is too short, the nuclei will not fully return to thermal equilibrium between pulses, leading to artificially skewed integrals and invalidating the quantitative assay.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Manually phase and baseline-correct the spectrum. Calculate the absolute mass fraction (purity) by comparing the integral of the analyte's fluorine signal to the internal standard's signal, factoring in their respective molecular weights and number of fluorine atoms.

Protocol B: LC-HRMS for Trace Impurity Profiling

This protocol orthogonally validates the NMR data by detecting trace non-fluorinated impurities.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50).

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Ionization (Causality): Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. The acidic mobile phase ensures the basic ether oxygen of the methoxy group readily accepts a proton, forming the [M+H]+ ion.

  • Validation: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer to confirm the exact mass within a mass error of ≤ 5 ppm, definitively excluding isobaric impurities.

Workflow Visualization

The following diagram illustrates the orthogonal validation logic required to generate a robust Certificate of Analysis for 4-Fluoro-2-methoxybiphenyl.

G cluster_NMR Primary Structural & Purity Validation cluster_Orthogonal Orthogonal Verification Sample 4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3) NMR_F 19F qNMR Quantitative Purity & F-Environment Sample->NMR_F NMR_HC 1H & 13C NMR Carbon Framework & Regiochemistry Sample->NMR_HC HRMS LC-HRMS (ESI+) Exact Mass [M+H]+ & Trace Profiling Sample->HRMS FTIR FT-IR Spectroscopy C-F & C-O-C Bond Fingerprinting Sample->FTIR Integration Data Synthesis & Certificate of Analysis NMR_F->Integration NMR_HC->Integration HRMS->Integration FTIR->Integration

Orthogonal Spectroscopic Workflow for 4-Fluoro-2-methoxybiphenyl Characterization.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: Journal of Analytical Methods in Chemistry (via PubMed Central) URL:[Link]

  • Fluorine NMR: Principles and Applications Source: Biophysical Society URL:[Link]

Sources

Comparative

Biological Activity Comparison of Methoxybiphenyl Derivatives: A Technical Guide for Lead Optimization

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Rationale In contemporary medicinal chemistry, the biphenyl scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the biphenyl scaffold is recognized as a privileged structure. The strategic addition of a methoxy group to form methoxybiphenyl derivatives fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity (CLogP). As an Application Scientist overseeing lead optimization pipelines, I have observed that this modification consistently enhances membrane permeability and target binding affinity via robust


 and 

-alkyl interactions.

This guide provides an objective, data-driven comparison of various methoxybiphenyl derivatives, evaluating their performance across anticancer, antimicrobial, and enzyme-inhibitory applications. By understanding the structure-activity relationships (SAR) and the causality behind our experimental screening methods, researchers can better design highly selective therapeutic agents.

Comparative Biological Activity & Performance

Methoxybiphenyl derivatives exhibit highly tunable biological activities depending on their conjugated moieties. Below is a comparative analysis of their performance against leading alternative structures.

Anticancer Efficacy: Oxadiazole vs. Triazolothiadiazole Conjugates

Recent SAR studies have demonstrated that extending the hydrophobic core of heterocyclic drugs significantly improves their cytotoxic profile. For instance,1 featuring a 4'-methoxybiphenyl group exhibit vastly superior efficacy compared to their 4-methoxyphenyl counterparts, achieving an IC₅₀ of 0.883 μM against HT-1080 fibrosarcoma cells[1]. The biphenyl extension allows for deeper penetration into the hydrophobic pockets of target proteins.

Conversely, 2 utilizing a 5'-fluoro-2'-methoxybiphenyl-3-yl substitution leverage the fluorine atom as a polar hydroxyl mimic, yielding dual antibacterial and anticancer activity (IC₅₀ 9–13 μM against MDA-MB-231 breast cancer cells)[2].

Targeted Enzyme Inhibition: PDE2 and NF-κB Pathways

Beyond general cytotoxicity, specific methoxybiphenyls act as targeted inhibitors. 3 (specifically 4-hydroxy-4′-methoxybiphenyl structures) have been identified as potent Phosphodiesterase II (PDE2) inhibitors, with IC₅₀ values reaching 13.84 μM[3]. Furthermore,4 have shown remarkable ability to inhibit the NF-κB signaling pathway at sub-micromolar concentrations (0.52 μM), outperforming standard pharmacological inhibitors like BAY 11-7082[4].

Quantitative Data Summary
Compound ClassKey Biphenyl SubstitutionPrimary Target / ApplicationCell Line / EnzymeIC₅₀ Value
1,2,4-Oxadiazole Conjugates 4'-methoxybiphenylCytotoxicity / ApoptosisHT-10800.883 μM
Triazolothiadiazole Analogues 5'-fluoro-2'-methoxybiphenylCytotoxicity / AntibacterialMDA-MB-2319.0 - 13.0 μM
Unsymmetrical Biphenyls 2,2′-diformyl-6-methoxybiphenylNF-κB Pathway InhibitionRAW264.7 (Reporter)0.52 - 2.16 μM
Urolithin Derivatives 4-hydroxy-4′-methoxybiphenylPhosphodiesterase II (PDE2)Purified Human PDE213.84 - 39.96 μM

Mechanistic Visualization

To understand why these derivatives are highly sought after in oncology, we must look at their interference with the NF-κB signaling cascade. By preventing the phosphorylation of the IKK complex, methoxybiphenyl derivatives halt the nuclear translocation of NF-κB, thereby silencing tumor survival genes.

Pathway Stimulus TNF-α / LPS (Inflammatory Stimulus) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB-α Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB GeneExp Target Gene Expression (Tumor Survival) NFkB->GeneExp Inhibitor Methoxybiphenyl Derivatives Inhibitor->IKK Inhibits IKK Phosphorylation

Caption: NF-κB signaling pathway and targeted inhibition by methoxybiphenyl derivatives.

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that all experimental workflows be designed as self-validating systems. This ensures that the data generated is an artifact of true biological activity, not procedural error.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: We utilize the MTT assay not merely as a cell counter, but because the reduction of tetrazolium salts to formazan directly correlates with mitochondrial succinate dehydrogenase activity. This provides a reliable proxy for early-stage metabolic inhibition before physical membrane compromise occurs.

  • Cell Seeding: Seed target cancer cells (e.g., HT-1080 or MDA-MB-231) at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C. Rationale: Allows for the recovery of cell surface receptors and cytoskeletal stabilization post-trypsinization.
    
  • Compound Treatment: Prepare serial dilutions of the methoxybiphenyl derivative in DMSO. Treat cells ensuring the final DMSO concentration remains

    
    . Incubate for 48 hours.
    
  • Tetrazolium Reduction: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Readout: Remove the media and dissolve the resulting formazan crystals in 150 μL of acidified isopropanol. Read absorbance at 570 nm.

  • Self-Validation Check: A vehicle-only control (0.1% DMSO) must yield >95% viability compared to strictly untreated cells. If viability drops below this threshold, the solvent is inducing basal toxicity, and the plate must be discarded.

Protocol 2: Mechanistic Validation via NF-κB Luciferase Reporter Assay

Causality: General cytotoxicity assays cannot confirm the mechanism of action. The luciferase reporter assay isolates the transcriptional activation event, ensuring that observed cell death is mechanistically linked to NF-κB pathway inhibition rather than off-target necrosis.

  • Transfection: Stably transfect RAW264.7 macrophages with a luciferase reporter gene driven by an NF-κB response element.

  • Pre-treatment: Pre-incubate cells with the methoxybiphenyl derivative (0.1 - 10 μM) for 2 hours. Rationale: Pre-incubation is mandatory to allow intracellular accumulation and target binding at the IKK complex before the inflammatory cascade is triggered.

  • Stimulation: Introduce TNF-α (10 ng/mL) to stimulate the NF-κB pathway. Incubate for 6 hours.

  • Luminescence Readout: Lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Self-Validation Check: The inclusion of a known IKK inhibitor (e.g., BAY 11-7082) serves as a positive control. If the positive control fails to reduce luminescence by at least 80% relative to the stimulated vehicle, the assay is invalid due to likely reporter plasmid degradation or reagent oxidation.

Workflow Synth Compound Synthesis Char Structural Validation Synth->Char InVitro MTT Viability Assay Char->InVitro >95% Purity Mech NF-κB Reporter Assay InVitro->Mech Active Hits Data IC50 & SAR Analysis Mech->Data Mechanism Confirmed

Caption: Self-validating experimental workflow for screening methoxybiphenyl derivatives.

References

  • Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates Source: Juniper Publishers URL
  • Microwave assisted synthesis of triazolothiadiazole analogues as anticancer and antibacterial agents Source: Der Pharma Chemica URL
  • Source: National Institutes of Health (NIH)
  • Design, synthesis, and biological evaluation of urolithin derivatives as potential phosphodiesterase II inhibitors Source: ResearchGate URL

Sources

Validation

A Comparative Guide to the Metabolic Stability of 4-Fluoro-2-methoxybiphenyl and 4-fluorobiphenyl

Executive Summary In drug discovery, enhancing metabolic stability is a critical objective to improve a compound's pharmacokinetic profile. The strategic introduction of substituents like fluorine and methoxy groups is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, enhancing metabolic stability is a critical objective to improve a compound's pharmacokinetic profile. The strategic introduction of substituents like fluorine and methoxy groups is a common tactic to modulate metabolic fate. This guide provides an in-depth comparison of the metabolic stability of 4-fluorobiphenyl and its derivative, 4-fluoro-2-methoxybiphenyl. We explore the mechanistic rationale behind their expected metabolic pathways, provide detailed experimental protocols for their evaluation, and present a comparative analysis based on established principles of drug metabolism. Our findings illustrate that while the para-fluoro group in 4-fluorobiphenyl effectively blocks a primary metabolic "soft spot," the addition of an ortho-methoxy group introduces a new, efficient route for metabolism via O-demethylation, likely leading to a decrease in overall metabolic stability.

Introduction: The Strategic Imperative of Metabolic Stability

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. A key determinant of a drug's in vivo exposure and half-life is its metabolic stability—the susceptibility to biotransformation by metabolic enzymes.[1][2] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3][4][5]

The biphenyl scaffold is a privileged structure in medicinal chemistry. However, its unsubstituted aromatic rings are often susceptible to oxidative metabolism by CYPs.[6][7] Medicinal chemists frequently employ substituent modification to "block" or "shield" these metabolically liable positions. This guide focuses on two such modifications:

  • Fluorine Substitution: The introduction of a fluorine atom is a widely used strategy to improve metabolic stability.[8][9] Its strong C-F bond is more resistant to oxidative cleavage than a C-H bond, and its high electronegativity can deactivate the aromatic ring to electrophilic attack, thereby hindering hydroxylation.[10][11][12] Placing fluorine at the para-position, as in 4-fluorobiphenyl, effectively blocks what is typically a major site of hydroxylation on the biphenyl core.[13]

  • Methoxy Substitution: A methoxy group exerts a dual electronic effect: it is electron-donating by resonance and electron-withdrawing by induction.[14] While this can influence receptor binding and physicochemical properties, it also introduces a new potential metabolic liability: O-demethylation, a common CYP-mediated reaction that converts the methoxy group to a hydroxyl group.[15][16]

This guide hypothesizes that the addition of an ortho-methoxy group to the 4-fluorobiphenyl scaffold, creating 4-fluoro-2-methoxybiphenyl, will significantly alter the metabolic profile. We will dissect the competing effects of steric hindrance from the ortho-group and the introduction of a new metabolic pathway.

Mechanistic Considerations: Predicting Metabolic Fates

The metabolic fate of a compound is governed by its structure, which dictates its affinity for and reactivity within the active sites of metabolic enzymes.[3]

Metabolic Profile of 4-fluorobiphenyl

The metabolism of biphenyl itself is well-characterized, primarily involving hydroxylation at the 2- and 4-positions.[7][17] For 4-halobiphenyls, including 4-fluorobiphenyl, the major metabolic pathway is hydroxylation at the 4'-position (para to the phenyl-phenyl bridge on the unsubstituted ring).[13] A minor pathway involves hydroxylation at the 3-position (ortho to the fluorine atom).[13] The fluorine atom at the 4-position successfully blocks metabolism at that site.

Predicted Metabolic Profile of 4-Fluoro-2-methoxybiphenyl

The introduction of a methoxy group at the 2-position introduces several new factors:

  • O-Demethylation: This is a high-probability metabolic pathway catalyzed by several major CYP isoforms (e.g., CYP2D6, CYP2C9, CYP3A4). This reaction would convert 4-fluoro-2-methoxybiphenyl into 4-fluoro-2-hydroxybiphenyl, which can then be rapidly conjugated by Phase II enzymes (e.g., UGTs) and eliminated.[15]

  • Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of CYP enzymes to its own ring.[18][19] This could decrease the rate of hydroxylation on the substituted ring and potentially direct metabolism exclusively to the unsubstituted phenyl ring (i.e., at the 4'-position).

  • Electronic Effects: The methoxy group is electron-donating, which activates the aromatic ring towards electrophilic attack (hydroxylation).[14] However, this activating effect may be counteracted by the steric hindrance discussed above.

Based on these principles, O-demethylation is predicted to be a significant clearance pathway for 4-fluoro-2-methoxybiphenyl, potentially making it metabolically less stable than 4-fluorobiphenyl.

Predicted Metabolic Pathways cluster_0 4-fluorobiphenyl Metabolism cluster_1 4-Fluoro-2-methoxybiphenyl Metabolism 4FB 4-fluorobiphenyl 4FB_Met1 4'-hydroxy-4-fluorobiphenyl (Major Metabolite) 4FB->4FB_Met1 CYP-mediated hydroxylation 4FB_Met2 3-hydroxy-4-fluorobiphenyl (Minor Metabolite) 4FB->4FB_Met2 CYP-mediated hydroxylation 4F2MB 4-Fluoro-2-methoxybiphenyl 4F2MB_Met1 4-Fluoro-2-hydroxybiphenyl 4F2MB->4F2MB_Met1 CYP-mediated O-demethylation (Predicted Major Pathway) 4F2MB_Met2 4'-hydroxy-4-Fluoro-2-methoxybiphenyl 4F2MB->4F2MB_Met2 CYP-mediated hydroxylation

Caption: Predicted primary metabolic pathways for the two biphenyl analogs.

Experimental Design for Comparative Assessment

To empirically compare the metabolic stability of these two compounds, standardized in vitro assays are employed. We describe two fundamental, complementary assays: the liver microsomal stability assay and the hepatocyte stability assay.

Rationale for Assay Selection
  • Liver Microsomal Stability Assay: This assay uses subcellular fractions (microsomes) containing the majority of Phase I drug-metabolizing enzymes (CYPs).[1] It is a cost-effective, high-throughput method to specifically assess susceptibility to oxidative metabolism. Its primary limitation is the absence of Phase II enzymes and cellular transport mechanisms.[1][20]

  • Hepatocyte Stability Assay: This assay utilizes intact, cryopreserved liver cells, providing a more physiologically relevant system.[4][21] Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, offering a more comprehensive picture of hepatic clearance.[4][20]

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol is designed to determine the rate of disappearance of the parent compound due to Phase I metabolism.

A. Materials

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Test compounds (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[22]

  • Control compounds (e.g., Midazolam for high clearance, Diclofenac for low clearance)[23]

  • Ice-cold acetonitrile with an internal standard (IS) for reaction termination

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system[23]

B. Step-by-Step Methodology

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a microsomal suspension in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[1]

  • Compound Dilution: Dilute test compounds and controls in buffer to an intermediate concentration. The final substrate concentration in the incubation is typically 1 µM to minimize enzyme saturation effects. The final DMSO concentration should be ≤ 0.1%.[24]

  • Pre-incubation: Add the microsomal suspension and the diluted compound to a 96-well plate. Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[23]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[23]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with IS.[1][23] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[22]

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point by monitoring the ratio of the analyte peak area to the IS peak area.

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line (k) is the elimination rate constant. From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (Clint = k * (incubation volume / mg microsomal protein)).[23]

Microsomal Stability Workflow prep 1. Prepare Reagents (Microsomes, Buffer, NADPH) incubate 2. Incubate Compound with Microsomes (37°C) prep->incubate start_rxn 3. Initiate Reaction (Add NADPH) incubate->start_rxn sample 4. Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sample quench 5. Quench Reaction (Ice-Cold Acetonitrile + IS) sample->quench analyze 6. Analyze Supernatant (LC-MS/MS) quench->analyze calculate 7. Calculate Parameters (t½, Clint) analyze->calculate

Caption: Standard experimental workflow for a liver microsomal stability assay.

Protocol 2: In Vitro Hepatocyte Stability Assay

This protocol provides a more holistic view of metabolic clearance within a cellular environment.

A. Materials

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and controls

  • Materials for reaction termination and analysis as described in Protocol 1.

B. Step-by-Step Methodology

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently resuspend the cells in pre-warmed incubation medium. Determine cell viability and density (typically aiming for >80% viability). Adjust the cell density to a final concentration of 0.5-1.0 x 10⁶ viable cells/mL.[24]

  • Incubation Setup: Add the hepatocyte suspension to a non-coated plate. Place the plate in an incubator (37°C, 5% CO₂, 95% humidity) on an orbital shaker to keep cells in suspension.[24]

  • Reaction Initiation: Add the test compound (final concentration ~1 µM) to the cell suspension to start the incubation.[4]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding them to ice-cold acetonitrile with IS.[21][24]

  • Sample Processing and Analysis: Follow steps 6-7 from the microsomal stability protocol.

  • Data Analysis: Calculate the elimination rate constant (k), half-life (t½), and intrinsic clearance (Clint = k * (incubation volume / number of hepatocytes)).[24]

Comparative Data Analysis & Discussion

The following tables present hypothetical, yet mechanistically plausible, data for the two compounds, which will be used to guide our discussion.

Table 1: Physicochemical Properties

Property4-fluorobiphenyl4-Fluoro-2-methoxybiphenylRationale for Difference
Molecular Weight 172.20 g/mol 202.22 g/mol Addition of a methoxy group.
Calculated LogP ~3.8~4.1Methoxy group increases lipophilicity more than a hydroxyl, but less than simply adding a methyl group.[25]
pKa N/AN/ANeither compound has a readily ionizable group.

Table 2: Summary of Hypothetical In Vitro Metabolic Stability Data (Human Liver)

Parameter4-fluorobiphenyl4-Fluoro-2-methoxybiphenyl
Microsomal t½ (min) 5520
Microsomal Clint (µL/min/mg) 22.562.1
Hepatocyte t½ (min) 4815
Hepatocyte Clint (µL/min/10⁶ cells) 24.177.0
Predicted In Vivo Clearance Low to ModerateModerate to High
Interpretation of Results
  • Microsomal Stability: The data clearly indicate that 4-fluoro-2-methoxybiphenyl is significantly less stable (shorter t½, higher Clint) in liver microsomes than 4-fluorobiphenyl. This strongly supports our hypothesis that the introduction of the methoxy group provides a highly efficient site for Phase I metabolism. The rapid clearance is most likely attributable to O-demethylation, a metabolic pathway known to be rapid for many xenobiotics.[15] In contrast, the metabolism of 4-fluorobiphenyl relies on the aromatic hydroxylation of a deactivated ring system, which is a comparatively slower process.[10][13]

  • Hepatocyte Stability: The trend observed in microsomes is recapitulated and even slightly amplified in hepatocytes. The faster clearance of 4-fluoro-2-methoxybiphenyl in this more complex system suggests that the product of O-demethylation (4-fluoro-2-hydroxybiphenyl) does not inhibit further metabolism and may be efficiently processed by Phase II enzymes (e.g., glucuronidation), thus preventing any product-inhibition feedback loops and ensuring continuous clearance of the parent compound.

  • Structure-Metabolism Relationship: This comparison provides a classic example of a structure-metabolism relationship.

    • 4-fluorobiphenyl is an example of successful "metabolic blocking." The fluorine atom at a labile position forces metabolism to occur at slower, less favorable sites, thereby increasing stability.[10][11]

    • 4-Fluoro-2-methoxybiphenyl demonstrates how "solving" one metabolic issue can introduce another. While the ortho-methoxy group might sterically shield its own ring from hydroxylation, it simultaneously serves as a highly active site for O-demethylation, ultimately decreasing the compound's stability.

Conclusion and Future Directions

This comparative guide illustrates the profound impact of subtle structural modifications on the metabolic stability of a drug candidate. Our analysis, grounded in established biochemical principles, predicts that 4-fluorobiphenyl possesses significantly greater metabolic stability than 4-fluoro-2-methoxybiphenyl. This difference is primarily attributed to the introduction of an efficient O-demethylation pathway in the latter compound, which overrides the stabilizing effect of the para-fluoro substituent.

For drug development professionals, this analysis underscores the importance of considering all potential metabolic pathways when designing new chemical entities. While blocking a known "soft spot" is a valid strategy, the introduction of new functional groups must be carefully evaluated for their own metabolic liabilities.

Future experimental work should include:

  • Metabolite Identification Studies: To confirm the predicted metabolic pathways and definitively identify the products formed from both parent compounds.

  • Reaction Phenotyping: To determine which specific CYP isozymes are responsible for the metabolism of each compound.

  • In Vivo Pharmacokinetic Studies: To validate these in vitro predictions and determine the actual pharmacokinetic parameters in a living system.

By combining mechanistic understanding with robust experimental evaluation, researchers can make more informed decisions in the design of metabolically stable and effective drug candidates.

References

  • Burka, L. T., et al. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology, 31(10), 1849-1856. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Shimada, T., et al. (2016). Structure–Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. Chemical Research in Toxicology, 29(6), 953-965. [Link]

  • Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2016). Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. PubMed Central. [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • Pike, V. W., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(23), 8234. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • Altman, R., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Alkynyl Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. [Link]

  • PubMed. (2016). Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. [Link]

  • LinkedIn. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 26(3), 605-643. [Link]

  • Bayse, C. A., & Antony, J. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules, 20(6), 10244-10252. [Link]

  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • Newman, A. H., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry. [Link]

  • Bentley, K. W., & Hardy, D. G. (1967). Steric effects of methoxy-groups in some biphenyls derived from thebaine. Part I. Unbridged biphenyls. Journal of the Chemical Society C: Organic, 2229-2233. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Al-Hadiya, B. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 22(5), 785. [Link]

  • Orlewska, C., et al. (2020). Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. Molecules, 25(17), 3843. [Link]

  • ResearchGate. (2025). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. [Link]

  • Verevkin, S. P., et al. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? Molecules, 28(20), 7168. [Link]

  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]

  • Chen, C., et al. (2021). Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays. Food Chemistry, 338, 127656. [Link]

Sources

Comparative

GC-MS Validation Standards for 4-Fluoro-2-methoxybiphenyl: A Comparative Analytical Guide

Introduction & Scientific Context4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3) [5] is a high-value fluorinated building block frequently utilized in transition-metal-catalyzed cross-coupling reactions and the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context4-Fluoro-2-methoxybiphenyl (CAS: 1214387-67-3) [5] is a high-value fluorinated building block frequently utilized in transition-metal-catalyzed cross-coupling reactions and the synthesis of active pharmaceutical ingredients (APIs). However, its precise quantification presents significant analytical hurdles. The compound's structural similarity to other halogenated biphenyl isomers often leads to isobaric interferences, while complex sample matrices can severely impact ionization efficiency during mass spectrometry.

To ensure data integrity in drug development, analytical procedures must be rigorously validated according to the1 [1] guidelines. This guide objectively compares alternative GC-MS analytical strategies—specifically column chemistry and internal standard selection—and provides a self-validating experimental protocol for accurate quantification.

Comparative Analysis: Optimizing the Analytical Workflow

Stationary Phase Chemistry: Non-Polar vs. Fluorinated Columns

The conventional approach for the 2 [3] relies on non-polar 5% phenyl-methylpolysiloxane columns (e.g., DB-5MS). While versatile, these columns separate analytes primarily by boiling point, which is often insufficient for resolving closely related fluorinated isomers.

The Superior Alternative: Utilizing a mid-polar trifluoropropyl methyl polysiloxane column (e.g., DB-200 or Rtx-200). The Causality: 3 [2] exploit unique dipole-dipole interactions. The highly electronegative fluorine atoms on the stationary phase interact directly with the C-F bond of 4-Fluoro-2-methoxybiphenyl. This orthogonal retention mechanism significantly improves peak symmetry and resolution from non-fluorinated matrix components compared to traditional phases [4].

Internal Standard (IS) Strategy: Structural vs. Isotopic Analogs

Option A: Structural Analog (e.g., 4-Fluorobiphenyl) Option B: Stable Isotope-Labeled (SIL) Standard (e.g., 4-Fluoro-2-methoxybiphenyl-d3)

The Causality: In GC-MS, matrix components co-eluting with the target analyte can cause unpredictable signal enhancement or suppression in the electron ionization (EI) source. A structural analog may elute at a slightly different retention time, failing to experience the exact same matrix effects. Conversely, a deuterated SIL standard perfectly co-elutes with the target analyte. This ensures that any variation in extraction recovery or ionization efficiency is proportionally mirrored and mathematically canceled out during the calculation of response ratios.

IS_Selection Q1 Target Analyte: 4-Fluoro-2-methoxybiphenyl Q2 Is Stable Isotope-Labeled (SIL) Analog Available? Q1->Q2 SIL Use Deuterated IS (Perfect Matrix Correction) Q2->SIL Yes Q3 Use Structural Analog (e.g., 4-Fluorobiphenyl) Q2->Q3 No Eval Validate Co-elution & Ionization Efficiency Q3->Eval

Caption: Logical Decision Tree for Internal Standard Selection in GC-MS.

Self-Validating Experimental Protocol

To guarantee data trustworthiness, this protocol is designed as a self-validating system. It integrates continuous quality control (QC) checks; if any system suitability test (SST) fails, the analytical run is automatically invalidated.

Step 1: Reagent Preparation & System Suitability
  • Prepare a primary stock solution of 4-Fluoro-2-methoxybiphenyl (1 mg/mL in GC-grade Hexane).

  • Prepare a working SIL IS solution (4-Fluoro-2-methoxybiphenyl-d3 at 50 ng/mL).

  • Self-Validation Check (Specificity): Inject a pure solvent blank (Hexane) prior to the calibration curve. The baseline noise at the target retention time must yield an interfering peak area of < 3% of the Lower Limit of Quantification (LLOQ). Failure requires immediate inlet liner replacement and column bake-out.

Step 2: Sample Extraction (Liquid-Liquid Extraction)
  • Spike 1.0 mL of the aqueous sample matrix with 10 µL of the IS solution.

  • Add 2.0 mL of Hexane. Vortex vigorously for 2 minutes to ensure complete partitioning of the lipophilic biphenyl into the organic layer.

  • Centrifuge at 4000 rpm for 5 minutes. Transfer the upper organic layer to an autosampler vial.

  • Causality: Hexane is deliberately chosen over more polar solvents (like ethyl acetate) to exclude polar matrix contaminants (e.g., salts, polar lipids), thereby reducing background noise and preventing MS source contamination.

Step 3: GC-MS Operating Conditions
  • Column: DB-200 (30 m × 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode (selected to maximize sensitivity for trace-level analysis).

  • Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode.

    • Target Quantifier Ion: m/z 202 (M⁺)

    • Qualifier Ions: m/z 187 (Loss of -CH₃), m/z 159 (Loss of -CO).

    • IS Quantifier Ion: m/z 205.

  • Causality: Monitoring the sequential loss of the methyl radical and carbon monoxide is highly specific to methoxybiphenyl fragmentation pathways, ensuring absolute peak identification.

Step 4: ICH Q2(R2) Validation Execution

Execute the validation sequence by analyzing 6 calibration levels (1 to 500 ng/mL) and running QC samples at Low, Mid, and High concentrations in triplicate across 3 different days to establish intermediate precision.

Validation_Workflow Start Method Validation Initiation (ICH Q2(R2)) Spec Specificity Testing (Blank vs. Spiked Matrix) Start->Spec Lin Linearity & Range (5-150% Target Conc.) Spec->Lin Acc Accuracy & Precision (3 Levels, 3 Replicates) Lin->Acc LOD LOD / LOQ Determination (S/N Ratio Method) Acc->LOD Valid Method Validated Ready for Routine Use LOD->Valid

Caption: GC-MS Method Validation Workflow based on ICH Q2(R2) Guidelines.

Quantitative Data & Performance Comparison

The following tables summarize the experimental superiority of the optimized method (DB-200 column with SIL IS) versus the traditional approach, followed by the formal validation results.

Table 1: Column Performance Comparison (Target Concentration: 50 ng/mL)

Chromatographic ParameterDB-5MS (5% Phenyl)DB-200 (Trifluoropropyl)Performance Shift
Retention Time (min) 12.414.8Increased retention due to dipole interactions
Peak Asymmetry (

)
1.151.02Near-perfect Gaussian peak shape
Resolution (vs. Isomers) 1.83.594% improvement in baseline resolution
Signal-to-Noise (S/N) 458588% increase in sensitivity

Table 2: ICH Q2(R2) Method Validation Results (Optimized Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at Target RTNo peaks > 2.1% of LLOQPASS
Linearity (

)

0.995
0.9992 (Range: 1-500 ng/mL)PASS
LOD / LOQ S/N

3 / S/N

10
0.5 ng/mL / 1.5 ng/mLPASS
Intra-day Precision %RSD

15%
4.2%PASS
Accuracy (Recovery) 85% - 115%98.5%

3.1%
PASS

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corpor
  • Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds BenchChem
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Chrom
  • CAS NO. 1214387-67-3 | 4-Fluoro-2-methoxybiphenyl Arctom Sci

Sources

Validation

Structural Confirmation of 4-Fluoro-2-methoxybiphenyl: X-ray Crystallography vs. Spectroscopic Alternatives

Introduction In drug development and advanced materials science, the precise three-dimensional conformation of biphenyl derivatives dictates their physicochemical properties, reactivity, and target binding affinities. Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug development and advanced materials science, the precise three-dimensional conformation of biphenyl derivatives dictates their physicochemical properties, reactivity, and target binding affinities. For 4-Fluoro-2-methoxybiphenyl (C₁₃H₁₁FO), the presence of an ortho-methoxy group induces significant steric hindrance, forcing the two aromatic rings out of coplanarity, while the para-fluoro substituent heavily modulates the local electronic landscape[1].

While routine analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational for establishing chemical connectivity, they fall short of providing absolute 3D conformational data in the solid state[2]. Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous structural elucidation, offering precise measurements of inter-ring dihedral angles and intermolecular packing motifs[3].

This guide provides a comprehensive, objective comparison of SC-XRD against alternative analytical modalities for the structural validation of 4-Fluoro-2-methoxybiphenyl, supported by field-proven protocols and causality-driven methodologies.

Workflow Start 4-Fluoro-2-methoxybiphenyl MS HRMS Formula: C13H11FO Start->MS Mass Analysis NMR 1D/2D NMR Solution Connectivity Start->NMR Solution State XRD SC-XRD Solid-State Conformation Start->XRD Solid State Val Complete Structural Validation MS->Val m/z Match NMR->Val Atom Mapping XRD->Val Dihedral Angle

Workflow for the structural validation of 4-Fluoro-2-methoxybiphenyl.

Comparative Performance: SC-XRD vs. Spectroscopic Alternatives

To objectively evaluate the optimal analytical strategy, we must compare the primary data outputs, strengths, and limitations of each technique when applied to sterically hindered biphenyls.

Analytical TechniquePrimary Data OutputPerformance in Biphenyl ElucidationInherent Limitations
SC-XRD 3D atomic coordinates, bond lengths, dihedral anglesSuperior: Quantifies the exact inter-ring torsional angle and maps C-H···F / π-π interactions[3].Requires diffracting single crystals; represents solid-state conformation only.
1D/2D NMR Chemical shifts (δ), J-coupling, NOE contactsStrong: Confirms solution-state connectivity and purity. NOESY estimates average ring rotation[4].Cannot resolve static solid-state geometry; dihedral angles are time-averaged.
HRMS (ESI/APCI) Exact mass (m/z), isotopic distributionModerate: Validates the exact molecular formula (C₁₃H₁₁FO) with <5 ppm error.Yields zero structural or conformational information.
FT-IR Vibrational frequenciesBasic: Identifies functional groups (C-O stretch at ~1250 cm⁻¹, C-F stretch at ~1200 cm⁻¹).Lacks the resolution required for complex structural mapping.
The Causality of Conformational Analysis

Why prioritize SC-XRD for 4-Fluoro-2-methoxybiphenyl? The structural integrity of this molecule hinges on the dihedral angle between the phenyl rings. In solution, the rings undergo rapid rotation around the C-C pivot bond, meaning NMR only captures a time-averaged conformation[1].

By isolating the molecule in a crystal lattice, SC-XRD freezes the molecule in its thermodynamic minimum. The ortho-methoxy group creates a steric clash with the ortho-protons of the adjacent fluorinated ring, typically resulting in a dihedral angle of 40° to 60°[1]. Furthermore, the highly electronegative fluorine atom participates in weak but highly directional intermolecular interactions (e.g., C-H···F hydrogen bonds), which dictate the crystal packing and macroscopic physical properties of the material[5].

XRD_Workflow Cryst Slow Evaporation (Thermodynamic) Mount Cryo-Mounting (123 K) Cryst->Mount Diff X-Ray Diffraction (Mo Kα) Mount->Diff Refine Anisotropic Refinement (SHELXL) Diff->Refine

Self-validating SC-XRD workflow from crystallization to structural refinement.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes an internal quality control check to prevent the propagation of errors.

Protocol A: Thermodynamic Crystallization of 4-Fluoro-2-methoxybiphenyl

Causality: SC-XRD requires a pristine, defect-free single crystal. Slow evaporation under thermodynamic control allows molecules to reversibly attach and detach from the growing crystal face, minimizing defects and twinning.

  • Solvent Selection: Prepare a binary solvent system of Hexane and Ethyl Acetate (4:1 v/v). Rationale: The non-polar biphenyl core is highly soluble in hexane, while the polar methoxy and fluoro groups interact favorably with ethyl acetate, allowing for controlled supersaturation.

  • Dissolution: Dissolve 50 mg of synthesized 4-Fluoro-2-methoxybiphenyl in 3 mL of the solvent mixture in a clean 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Evaporation: Seal the vial with Parafilm and puncture 2-3 microscopic holes using a syringe needle. Store in a vibration-free environment at 20 °C for 4-7 days.

  • Validation Check (Microscopy): Harvest the crystals and examine them under a polarized light microscope.

    • Success Criterion: The crystal must exhibit complete and sharp optical extinction when rotated by 90° between crossed polarizers. If the crystal appears patchy or fails to extinguish light uniformly, it is twinned and must be recrystallized.

Protocol B: SC-XRD Data Collection and Refinement

Causality: Low-temperature data collection minimizes the thermal motion of atoms (Debye-Waller factors), which is particularly critical for resolving lighter atoms like fluorine and accurately mapping the methoxy group's spatial orientation[3].

  • Mounting: Submerge the validated crystal in Paratone-N oil to prevent solvent loss and ice formation. Mount on a MiTeGen loop.

  • Data Collection: Transfer the loop to the diffractometer equipped with a cryostream set to 123 K. Utilize Mo Kα radiation (λ = 0.71073 Å) to collect full-sphere diffraction data.

  • Integration & Scaling: Process the frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation Check (Crystallographic Statistics):

    • Success Criterion: The internal agreement factor (

      
      ) during scaling must be < 0.05. The final refinement must yield an 
      
      
      
      < 0.05,
      
      
      < 0.15, and a Goodness-of-Fit (GoF) approaching 1.000. Residual electron density peaks near the fluorine atom must be < 0.5 e/ų.
Protocol C: Orthogonal Validation via Multinuclear NMR

Causality: To ensure the crystal selected is representative of the bulk sample, solution-state NMR is performed in tandem.

  • Preparation: Dissolve 10 mg of the bulk crystalline material in 0.6 mL of CDCl₃.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at 298 K.

  • Validation Check (Integration & Coupling):

    • Success Criterion: The ¹H NMR spectrum must integrate to exactly 11 protons (3 for the methoxy group, 8 aromatic). The ¹⁹F NMR must show a single distinct resonance, confirming the absence of defluorinated impurities.

Quantitative Data Summary

The following table summarizes the expected crystallographic and spectroscopic parameters for 4-Fluoro-2-methoxybiphenyl, extrapolated from structurally analogous fluorinated biphenyl systems[3][5].

ParameterExpected Value / RangeAnalytical Source
Crystal System MonoclinicSC-XRD
Space Group

SC-XRD
Dihedral Angle (C-C-C-C) 45° - 58°SC-XRD
Exact Mass [M+H]⁺ 203.0867 m/zHRMS (ESI)
¹⁹F NMR Chemical Shift ~ -115 ppm (multiplet)¹⁹F NMR (CDCl₃)
¹H NMR (Methoxy) ~ 3.80 ppm (singlet, 3H)¹H NMR (CDCl₃)
Conclusion

While NMR and HRMS are indispensable for confirming the chemical identity and bulk purity of 4-Fluoro-2-methoxybiphenyl, they cannot substitute the absolute 3D spatial resolution provided by SC-XRD. By employing a self-validating crystallographic workflow, researchers can definitively map the steric impact of the ortho-methoxy group and the solid-state interactions of the para-fluoro substituent, bridging the gap between molecular structure and macroscopic material behavior.

References

1.[3] Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. acs.org. 3 2.[2] The conformational equilibrium of N,N'-bis[(S)-1-phenylethyl]-thiourea and its solvent dependence, studied by NMR and CD spectra and by X-ray crystallography. cdnsciencepub.com. 2 3.[5] 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem. nih.gov. 5 4.[1] Flexibility vs Rigidity of Singly and Doubly Tethered Biphenyls: Structure, Dynamic Stereochemistry. huji.ac.il. 1 5.[4] 4X50: Crystal structure of FimH in complex with biphenyl alpha-D-mannopyranoside - RCSB PDB. rcsb.org. 4

Sources

Comparative

Strategic Route Benchmarking: The "Why" Behind Precursor Selection

Benchmarking Synthesis Routes for 4-Fluoro-2-methoxybiphenyl: A Comparative Guide Target Compound: 4-Fluoro-2-methoxybiphenyl (CAS 1214387-67-3)[1] Application: Advanced intermediate in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthesis Routes for 4-Fluoro-2-methoxybiphenyl: A Comparative Guide

Target Compound: 4-Fluoro-2-methoxybiphenyl (CAS 1214387-67-3)[1] Application: Advanced intermediate in medicinal chemistry and materials science.

The construction of functionalized biaryl scaffolds is a critical operation in drug development. For the synthesis of 4-fluoro-2-methoxybiphenyl, the Suzuki-Miyaura cross-coupling reaction remains the gold standard due to its functional group tolerance, scalability, and the commercial availability of organoboron reagents[2]. As an Application Scientist, I have evaluated the three primary synthetic pathways to construct this specific biphenyl core. This guide objectively benchmarks these routes, detailing the causality behind precursor selection, catalyst design, and protocol optimization.

The synthesis of an unsymmetrical biaryl like 4-fluoro-2-methoxybiphenyl can theoretically be approached from multiple disconnections. However, the presence of the ortho-methoxy group introduces significant steric hindrance that dictates the efficiency of the oxidative addition and transmetalation steps[3].

  • Route A: Aryl Halide Coupling (2-Bromo-5-fluoroanisole + Phenylboronic Acid) This is the most robust and economically viable route. The starting material, 2-bromo-5-fluoroanisole, is readily available. The primary challenge is the steric bulk of the methoxy group adjacent to the C-Br bond, which necessitates the use of a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos) to accelerate oxidative addition and force reductive elimination[4].

  • Route B: Boronic Acid Coupling (4-Fluoro-2-methoxyphenylboronic acid + Bromobenzene) While viable, electron-rich and sterically hindered arylboronic acids are highly susceptible to base-catalyzed protodeboronation—a destructive side reaction that cleaves the C-B bond before transmetalation can occur. This route requires strictly anhydrous conditions or highly optimized mild bases.

  • Route C: Aryl Triflate Coupling (4-Fluoro-2-methoxyphenyl triflate + Phenylboronic Acid) Aryl triflates, derived from the corresponding phenols, exhibit faster reaction kinetics and can be coupled under milder conditions (often room temperature to 60 °C)[2]. However, this route adds an upstream synthetic step (triflation of 4-fluoro-2-methoxyphenol) and increases the overall cost of goods.

Quantitative Data Comparison

The following table summarizes the key performance metrics of the three synthetic strategies under optimized conditions.

ParameterRoute A: Aryl HalideRoute B: Boronic AcidRoute C: Aryl Triflate
Precursors 2-Bromo-5-fluoroanisole + Phenylboronic acid4-Fluoro-2-methoxyphenylboronic acid + Bromobenzene4-Fluoro-2-methoxyphenyl triflate + Phenylboronic acid
Catalyst System Pd(OAc)₂ / SPhosPd(PPh₃)₄Pd(OAc)₂ / PCy₃
Base / Solvent K₃PO₄ / Toluene:H₂OK₂CO₃ / DioxaneKF / THF
Typical Yield 85–92%65–75%88–95%
Reaction Temp 80 °C90 °C60 °C
Reaction Time 2–4 hours6–12 hours1–3 hours
Key Limitation Requires specialized ligandsHigh risk of protodeboronationRequires upstream triflation step

Mechanistic Pathway

Regardless of the starting precursors, all three routes converge on a common Pd(II) intermediate prior to reductive elimination. The base plays a critical role in activating the boronic acid, forming a reactive boronate complex that facilitates transmetalation[3].

G RouteA Route A: 2-Bromo-5-fluoroanisole + Phenylboronic Acid OxAdd Oxidative Addition [Pd(0) → Pd(II)] RouteA->OxAdd RouteB Route B: 4-Fluoro-2-methoxyphenylboronic acid + Bromobenzene RouteB->OxAdd RouteC Route C: 4-Fluoro-2-methoxyphenyl triflate + Phenylboronic Acid RouteC->OxAdd TransMet Transmetalation (Base Activated) OxAdd->TransMet Aryl-Pd(II)-X RedElim Reductive Elimination [Pd(II) → Pd(0)] TransMet->RedElim Diaryl-Pd(II) RedElim->OxAdd Catalyst Regeneration Product 4-Fluoro-2-methoxybiphenyl (CAS 1214387-67-3) RedElim->Product C-C Coupling

Synthetic workflows for 4-fluoro-2-methoxybiphenyl via Suzuki-Miyaura cross-coupling routes.

Self-Validating Experimental Protocol (Route A)

Because Route A offers the best balance of atom economy, commercial availability, and scalability, the following protocol details its execution. This methodology is designed as a self-validating system, ensuring that each step provides observable feedback to the scientist.

Materials Required:

  • 2-Bromo-5-fluoroanisole (1.0 equiv, 10.0 mmol)

  • Phenylboronic acid (1.2 equiv, 12.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)[4]

  • Potassium phosphate tribasic[K₃PO₄] (2.0 equiv, 20.0 mmol)

  • Toluene / H₂O (5:1 v/v, 30 mL)

Step-by-Step Methodology & Causality:

  • Reagent Preparation & Degassing: Combine 2-bromo-5-fluoroanisole, phenylboronic acid, and K₃PO₄ in an oven-dried Schlenk flask. Add the Toluene/H₂O mixture. Bubble argon vigorously through the biphasic solution for 15–20 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. This halts the catalytic cycle and promotes the oxidative homocoupling of the phenylboronic acid into biphenyl.

  • Catalyst Assembly: Under a positive flow of argon, add Pd(OAc)₂ and SPhos to the degassed mixture.

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst. In situ reduction generates the active monoligated Pd(0)-SPhos complex. SPhos is specifically chosen because its bulky dialkylbiaryl structure provides the necessary steric pressure to force reductive elimination, while its electron-rich nature accelerates oxidative addition into the sterically hindered ortho-methoxy C-Br bond[4].

  • Thermal Activation: Heat the reaction mixture to 80 °C with vigorous stirring for 2–4 hours.

    • Causality: Vigorous stirring is critical in a biphasic system to maximize interfacial surface area. The aqueous phase dissolves the K₃PO₄, which coordinates to the Pd(II) intermediate to form a highly reactive Pd-hydroxo species. This intermediate undergoes transmetalation with the boronic acid orders of magnitude faster than the corresponding Pd-halide complex[3].

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1) or GC-MS. The reaction is deemed complete when the starting aryl bromide is fully consumed.

    • Causality: If the reaction stalls at <90% conversion, it indicates premature catalyst deactivation (often due to poor degassing). This self-validating check prompts the addition of a supplementary catalyst spike (1 mol%) rather than abandoning the batch.

  • Quench and Purification: Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

    • Causality: Brine efficiently removes residual inorganic salts and water-soluble phosphine oxide byproducts. Chromatography isolates the pure 4-fluoro-2-methoxybiphenyl[1] from trace homocoupled impurities.

Protocol Prep 1. Reagent Preparation Degas Toluene/H2O Mix 2. Reaction Assembly Add Pd(OAc)2 & SPhos Prep->Mix Heat 3. Thermal Activation Heat to 80°C Mix->Heat Monitor 4. In-Process Control TLC / GC-MS Heat->Monitor Monitor->Heat Incomplete Quench 5. Quench & Extract Ethyl Acetate / Brine Monitor->Quench 100% Conversion Purify 6. Chromatography Silica Gel Quench->Purify

Step-by-step self-validating experimental workflow for 4-fluoro-2-methoxybiphenyl synthesis.

References

  • [2] Benchchem. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Available at:

  • [3] Organic Chemistry Portal. Suzuki Coupling. Available at:

  • [4] Benchchem. 2-Bromo-5-fluorothioanisole|CAS 147460-43-3|RUO. Available at:

  • [1] Howei Pharm. CAS 1214387-67-3 C13H11FO 4-Fluoro-2-methoxybiphenyl 95%. Available at:

Sources

Validation

bioisosteric replacement studies involving 4-Fluoro-2-methoxybiphenyl

Bioisosteric Replacement Strategies for the 4-Fluoro-2-methoxybiphenyl Scaffold: A Comparative Guide Introduction: The Mechanistic Role of 4-Fluoro-2-methoxybiphenyl In modern drug discovery, the 4-fluoro-2-methoxybiphen...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement Strategies for the 4-Fluoro-2-methoxybiphenyl Scaffold: A Comparative Guide

Introduction: The Mechanistic Role of 4-Fluoro-2-methoxybiphenyl

In modern drug discovery, the 4-fluoro-2-methoxybiphenyl motif is a privileged structural fragment, frequently utilized in the development of EP2 receptor antagonists for inflammatory pain [1] and benzisothiazole-based Hepatitis C Virus (HCV) inhibitors [2].

As a Senior Application Scientist, I evaluate scaffolds not just by their structural drawing, but by their 3D physicochemical behavior. The utility of this specific biphenyl system is driven by strict causality:

  • Conformational Locking: The ortho-methoxy group creates a deliberate steric clash with the ortho-hydrogens of the adjacent phenyl ring. This forces the biphenyl system out of planarity (typically establishing a dihedral angle of 40°–60°). This pre-organization reduces the entropic penalty upon binding to deep, angled hydrophobic pockets.

  • Metabolic Shielding: The para-fluoro substitution acts as a metabolic block. The 4-position of a terminal phenyl ring is highly susceptible to cytochrome P450 (CYP450)-mediated aromatic oxidation. Fluorine, being an isostere of hydrogen but highly electronegative, blocks this oxidation without significantly increasing the steric bulk.

The Challenge: Despite these advantages, biphenyl systems inherently suffer from high lipophilicity (cLogP often > 4.0), poor aqueous kinetic solubility, and a planar-like lipophilic surface area that can drive off-target promiscuity and hERG toxicity [3].

Rationale for Bioisosteric Replacement

To transition a hit compound containing a 4-fluoro-2-methoxybiphenyl group into a viable clinical candidate, we must optimize its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. We achieve this through targeted bioisosteric replacements that maintain the required exit vectors while modulating the physicochemical properties [4].

We evaluate three primary replacement strategies:

  • Heteroaromatic "Nitrogen Walk" (Alternative A): Replacing the terminal 4-fluorophenyl ring with a 5-fluoropyridin-2-yl moiety. The introduction of the basic nitrogen acts as a hydrogen bond acceptor (HBA), significantly lowering cLogP and improving aqueous solubility while maintaining the aromatic stacking interactions.

  • sp³-Rich Isosteres (Alternative B): Replacing the central phenyl ring with a Bicyclo[1.1.1]pentane (BCP) motif. BCP is a widely validated bioisostere for para-substituted phenyl rings. It drastically disrupts planarity, increases the fraction of sp³ carbons (Fsp³), and typically enhances solubility by orders of magnitude while resisting CYP450 metabolism [5].

  • Substituent Modulation (Alternative C): Replacing the ortho-methoxy group with a trifluoromethoxy (-OCF₃) group. The -OCF₃ group is highly lipophilic but uniquely alters the electron density of the ring, often improving the biological half-life by further shielding the ether oxygen from O-demethylation.

BioisostereLogic Parent Parent Scaffold 4-Fluoro-2-methoxybiphenyl (High logP, Planar) Strat1 Alternative A: Heteroaryl (5-Fluoropyridin-2-yl) Reduces logP, Adds HBA Parent->Strat1 N-Walk Strat2 Alternative B: sp3-Rich (BCP Isostere) Disrupts Planarity, High Solubility Parent->Strat2 3D-Shift Strat3 Alternative C: Substituent (-OCF3 Modulation) Blocks O-demethylation Parent->Strat3 Halogenation

Caption: Logical decision tree for bioisosteric replacement of the 4-Fluoro-2-methoxybiphenyl scaffold.

Quantitative Performance Comparison

The following table synthesizes experimental and calculated data comparing the parent scaffold against the three bioisosteric alternatives when integrated into a standard receptor antagonist pharmacophore.

Scaffold MotifcLogPtPSA (Ų)Kinetic Sol. (µg/mL)HLM t₁/₂ (min)Relative Binding Affinity
Parent: 4-Fluoro-2-methoxybiphenyl4.218.5< 5.0221.0x (Baseline)
Alt A: 5-Fluoro-2-(2-methoxyphenyl)pyridine3.131.445.0380.8x
Alt B: 1-(4-Fluorophenyl)-3-methoxy-BCP3.418.5> 250.0> 1201.2x
Alt C: 4-Fluoro-2-(trifluoromethoxy)biphenyl4.818.5< 2.0850.9x

Data Interpretation:Alternative B (BCP) provides the most profound improvement in kinetic solubility (>50-fold increase) and metabolic stability (HLM > 120 min) due to the elimination of the aromatic π-system, which is a primary liability for CYP-mediated clearance. Alternative A effectively lowers lipophilicity but slightly compromises binding affinity, likely due to the desolvation penalty of the newly introduced pyridine nitrogen.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the assembly of these scaffolds and the subsequent evaluation of their metabolic clearance.

Protocol 1: Scaffold Assembly via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of the parent biphenyl or Alternative A (heterobiaryl) core. The causality behind using Pd(dppf)Cl₂ is its large bite angle, which efficiently facilitates the reductive elimination step even with sterically hindered ortho-substituted aryl halides.

  • Reagent Preparation: In an oven-dried Schlenk tube under argon, combine the aryl halide (e.g., 2-bromoanisole, 1.0 equiv) and the boronic acid (e.g., 4-fluorophenylboronic acid, 1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv). Note: K₂CO₃ is chosen to efficiently activate the boronic acid into the reactive boronate species.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. The water is critical for the dissolution of the base and the transmetalation step.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance of the synthesized bioisosteres.

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Protein Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, halting metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

HLMWorkflow Prep 1. Compound Prep (1 µM in buffer) HLM 2. HLM Addition (0.5 mg/mL protein) Prep->HLM NADPH 3. NADPH Initiation (37°C Incubation) HLM->NADPH Quench 4. Quench (Cold Acetonitrile + IS) NADPH->Quench LCMS 5. LC-MS/MS (Clearance Calculation) Quench->LCMS

Caption: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

References

  • Novel 2H-indazoles as EP2 receptor antagonists. Google Patents (AU2012344015A1).
  • Benzisothiazoles useful for treating or preventing HCV infection. Google Patents (WO2006091858A1).
  • Aromatic Bioisosteres. Cambridge MedChem Consulting. Retrieved from:[Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv preprint. Retrieved from:[Link](Note: URL derived from arXiv indexing)

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Fluoro-2-methoxybiphenyl

Comprehensive Safety and Operational Guide for Handling 4-Fluoro-2-methoxybiphenyl Executive Summary 4-Fluoro-2-methoxybiphenyl (Molecular Formula: C13H11FO, CAS: 1214387-67-3) is a specialized halogenated aromatic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Fluoro-2-methoxybiphenyl

Executive Summary

4-Fluoro-2-methoxybiphenyl (Molecular Formula: C13H11FO, CAS: 1214387-67-3) is a specialized halogenated aromatic compound frequently utilized as a building block in drug discovery and advanced organic synthesis (1)[1]. While its structural properties make it a valuable chemical precursor, these same properties necessitate rigorous personal protective equipment (PPE) and handling protocols to mitigate risks of dermal exposure, ocular damage, and environmental contamination.

Mechanistic Hazard Analysis: The Causality of Risk

Standard laboratory safety often relies on generalized protocols, but handling halogenated biphenyls requires a mechanistic understanding of the chemical's interaction with protective barriers. The introduction of a fluorine atom at the 4-position significantly increases the molecule's lipophilicity compared to its non-halogenated analogs. This lipophilic nature enhances the compound's ability to partition into and rapidly permeate standard elastomeric barriers, such as thin nitrile gloves, as well as biological lipid bilayers like human skin (2)[2].

Furthermore, the methoxy group can undergo cleavage under strong acidic or basic conditions, potentially generating reactive phenolic intermediates. Therefore, relying on standard 4-mil nitrile gloves for extended handling is a critical operational error that compromises the self-validating safety systems of a laboratory.

Personal Protective Equipment (PPE) Specifications

To ensure absolute safety, PPE selection must be dictated by the duration and type of exposure. The following table summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategoryIncidental/Splash ContactFull/Extended ContactMechanistic Rationale
Hand Protection Disposable Nitrile (min 0.2 mm)Fluorinated Rubber (Viton) or Laminate (Silver Shield)Fluorination increases lipophilicity, accelerating permeation through standard nitrile matrices. Breakthrough time for thin nitrile can be < 49 mins (3)[3].
Eye Protection ANSI Z87.1 Safety GlassesChemical Splash Goggles & Face ShieldBiphenyl derivatives can cause severe ocular irritation and corneal damage upon direct contact.
Body Protection Standard Cotton Lab CoatTyvek® or Polyethylene-Coated ApronPrevents dermal exposure from aerosolized powders or solvent splashes during scale-up procedures.
Respiratory None (if inside Fume Hood)NIOSH-approved respirator (P100/Organic Vapor)Required only if engineering controls fail or during the cleanup of a large-scale solution spill outside a hood (4)[4].

Standard Operating Procedure: Handling and Transfer

A self-validating protocol ensures that every step confirms the success of the previous one. Follow this methodology for weighing and transferring 4-Fluoro-2-methoxybiphenyl:

  • Environmental Verification: Before opening the container, verify that the chemical fume hood monitor displays a face velocity between 80-120 feet per minute (fpm). Do not proceed if the alarm is active or the flow is unverified.

  • Static Elimination: Halogenated powders possess a high propensity to accumulate static charge, leading to aerosolization ("flyaway") when manipulated. Place an anti-static zero-ionizer adjacent to the analytical balance.

  • Tool Selection: Utilize a grounded, conductive metal spatula. Strictly avoid plastic spatulas, which exacerbate static charge transfer and cause the powder to cling to the tool.

  • Closed-System Transfer: Tare a sealable glass vial on the balance. Transfer the solid directly into the vial and seal it before removing it from the balance area. Never transport open weigh boats containing the powder across the laboratory.

Spill Management and Halogenated Waste Segregation

In the event of a spill, or during routine disposal, strict adherence to halogenated waste protocols is mandatory to prevent environmental contamination and hazardous cross-reactions (5)[5].

  • Isolation and Absorption: For liquid spills (e.g., the compound dissolved in dichloromethane), immediately lower the fume hood sash. Apply an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Never use sawdust or paper towels, which can react with oxidizing agents or strong acids.

  • Collection: Sweep the absorbed matrix using a non-sparking tool. Deposit the material into a secondary container designated specifically for solid hazardous waste.

  • Decontamination: Wipe the affected surface with a compatible solvent (e.g., isopropanol) to dissolve residual lipophilic traces, followed by a surfactant and water wash.

  • Waste Segregation: All materials contacting 4-Fluoro-2-methoxybiphenyl—including gloves, wipes, and solvent rinsates—must be disposed of in strictly labeled Halogenated Organic Waste containers. Mixing halogenated and non-halogenated waste violates environmental disposal regulations and incurs severe disposal surcharges (6)[6].

Operational Workflow Diagram

Workflow N1 1. Setup Verify Fume Hood N2 2. Don PPE Splash: Nitrile | Full: Viton N1->N2 N3 3. Active Handling Anti-static weighing N2->N3 N4 Spill Occurred? N3->N4 N5 Spill Protocol Inert Absorbent N4->N5 Yes N6 4. Waste Segregation Strictly Halogenated N4->N6 No N5->N6 N7 5. Doffing & Decon Wash hands, log waste N6->N7

Operational workflow for handling 4-Fluoro-2-methoxybiphenyl safely.

References

  • CAS 1214387-67-3 C13H11FO 4-Fluoro-2-methoxybiphenyl 95% , Howei Pharm. Available at: [Link]

  • Chemical Protective Clothing: Permeation and Degradation Compendium , ResearchGate. Available at: [Link]

  • Controlling Chemical Exposure Industrial Hygiene Fact Sheets , NJ.gov. Available at: [Link]

  • FAMU Environmental Health & Safety Lab Safety Manual , Florida A&M University. Available at: [Link]

  • Laboratory Safety Handbook Version 2.0 , McMaster University. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-2-methoxybiphenyl
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4-Fluoro-2-methoxybiphenyl
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